Abanoquil
Description
Properties
CAS No. |
90402-40-7 |
|---|---|
Molecular Formula |
C22H25N3O4 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dimethoxyquinolin-4-amine |
InChI |
InChI=1S/C22H25N3O4/c1-26-18-7-13-5-6-25(12-14(13)8-19(18)27-2)22-10-16(23)15-9-20(28-3)21(29-4)11-17(15)24-22/h7-11H,5-6,12H2,1-4H3,(H2,23,24) |
InChI Key |
ANZIISNSHPKVRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=NC4=CC(=C(C=C4C(=C3)N)OC)OC)OC |
Appearance |
Solid powder |
Other CAS No. |
90402-40-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-amino-6,7-dimethoxy-2-(1,2,3,4-tetrahydro-6,7-dimethoxyisoquinol-2-yl)quinoline methanesulfonate abanoquil UK 52046 UK 52046-27 UK-52,046 UK-52046 |
Origin of Product |
United States |
Foundational & Exploratory
Abanoquil: A Technical Guide to its Alpha-1 Adrenergic Receptor Antagonist Activity
Introduction
Abanoquil (UK-52,046) is a quinoline-derivative compound recognized for its pharmacological activity as an antagonist of the alpha-1 (α₁) adrenergic receptors.[1][2] These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial in mediating the physiological effects of catecholamines like norepinephrine and epinephrine, particularly in the contraction of smooth muscle.[3] this compound has been investigated primarily for its potential as an antiarrhythmic agent, with a distinct hemodynamic profile compared to classical peripheral α₁-adrenoceptor antagonists.[1][2] It demonstrates significant α₁-adrenoceptor antagonism without inducing marked reflex tachycardia or profound postural hypotension at therapeutic doses. This document provides a detailed overview of the quantitative pharmacology, signaling pathways, and experimental methodologies used to characterize the α₁-adrenergic receptor antagonist activity of this compound.
Quantitative Pharmacological Data
The antagonist activity of this compound has been quantified primarily through in vivo studies in humans, assessing its ability to block the pressor effects of the α₁-adrenergic agonist, phenylephrine.
Table 1: In Vivo Alpha-1 Adrenergic Antagonist Activity of this compound in Humans
| Parameter | This compound Dose | Value | Study Population | Reference |
|---|---|---|---|---|
| Maximal Dose Ratio | 0.25 mg (oral) | 2.0 ± 0.9 | 10 healthy male subjects | |
| 0.5 mg (oral) | 2.4 ± 1.3 | 10 healthy male subjects | ||
| 1 mg (oral) | 3.4 ± 1.1 | 10 healthy male subjects | ||
| Phenylephrine Pressor Response | 0.4 µg/kg (i.v.) | > 2-fold rightward shift | Healthy, normotensive subjects |
| | 0.5 µg/kg (i.v.) | 1.5-fold rightward shift (at 12h) | Young, normotensive males | |
Dose ratio refers to the ratio of the phenylephrine dose required to elicit a specific pressor response (e.g., a 20 mm Hg increase in systolic blood pressure) after this compound administration compared to before.
Receptor Subtype Selectivity
Studies investigating the binding profile of this compound at cloned human α₁-adrenergic receptor subtypes (α₁ₐ, α₁ₑ, and α₁ₔ) have shown that this compound, along with other antagonists like prazosin and doxazosin, does not exhibit significant selectivity for any of the human α₁ subtypes.
Signaling Pathways and Experimental Workflows
Alpha-1 Adrenergic Receptor Signaling Pathway
The α₁-adrenergic receptor is canonically coupled to the Gq heterotrimeric G protein. Upon agonist binding, the Gq protein activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rise in intracellular Ca²⁺, along with DAG's activation of Protein Kinase C (PKC), initiates a cascade of downstream cellular responses, such as smooth muscle contraction. This compound acts by competitively binding to the α₁-receptor, preventing agonist binding and the initiation of this signaling cascade.
Experimental Protocols
Characterization of an α₁-adrenergic receptor antagonist like this compound involves a combination of in vivo and in vitro assays to determine its potency, efficacy, and mechanism of action.
In Vivo Phenylephrine Pressor Response Assay
This assay assesses the functional antagonist activity of a compound in a whole organism by measuring its ability to inhibit the hypertensive effects of an α₁-agonist.
-
Principle: An α₁-agonist (phenylephrine) is administered to induce vasoconstriction and increase blood pressure. The dose of the agonist required to produce a specific pressor response is determined before and after the administration of the antagonist (this compound). A rightward shift in the dose-response curve for the agonist indicates competitive antagonism.
-
Methodology:
-
Subject Population: Healthy, normotensive human volunteers are recruited.
-
Baseline Measurement: A baseline dose-response curve to phenylephrine is established. Serially increasing doses of phenylephrine are infused intravenously, and the dose required to increase systolic blood pressure by a predetermined amount (e.g., 20 mm Hg, termed PS20) is calculated.
-
Antagonist Administration: A single oral or intravenous dose of this compound or placebo is administered in a double-blind, randomized manner.
-
Post-Dose Measurements: The phenylephrine challenge is repeated at multiple time points after this compound administration (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Data Analysis: The dose of phenylephrine required to achieve the PS20 is calculated for each time point. The dose ratio (post-administration PS20 / baseline PS20) is determined to quantify the magnitude and duration of the antagonist effect.
-
In Vitro Radioligand Binding Assay
This assay is used to determine the affinity (typically expressed as the inhibition constant, Ki) of a compound for a specific receptor.
-
Principle: A radiolabeled ligand (e.g., [³H]prazosin) with high affinity and specificity for the α₁-receptor is incubated with a preparation of cells or membranes expressing the receptor. The unlabeled test compound (this compound) is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the Ki can be calculated.
-
Methodology:
-
Membrane Preparation: Cells or tissues expressing the α₁-adrenergic receptor are homogenized and subjected to differential centrifugation to isolate a membrane-enriched fraction.
-
Assay Setup: The assay is typically performed in microplates. Each well contains:
-
The membrane preparation.
-
A fixed concentration of the radioligand (e.g., [³H]prazosin).
-
Varying concentrations of the unlabeled antagonist (this compound) or buffer.
-
A set of wells containing a high concentration of a non-radiolabeled antagonist to determine non-specific binding.
-
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes (with bound radioligand) while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. A competition curve is generated by plotting specific binding against the log concentration of this compound to determine the IC₅₀ value. The Ki value is then calculated using the Cheng-Prusoff equation.
-
In Vitro Inositol Phosphate (IP₁) Accumulation Assay
This is a functional assay that measures the result of Gq protein activation. It is a robust method for quantifying the activity of both agonists and antagonists at Gq-coupled receptors like the α₁-adrenergic receptor.
-
Principle: Activation of the α₁-receptor leads to the production of IP₃, which is rapidly metabolized to other inositol phosphates, including the more stable inositol monophosphate (IP₁). In the presence of lithium chloride (LiCl), which blocks the degradation of IP₁, the accumulated IP₁ serves as a reliable surrogate for receptor activation. The amount of IP₁ is quantified, often using Homogeneous Time-Resolved Fluorescence (HTRF) technology. Antagonists like this compound will inhibit the agonist-induced accumulation of IP₁.
-
Methodology:
-
Cell Culture: Adherent or suspension cells expressing the α₁-adrenergic receptor are cultured in microplates (e.g., 96- or 384-well).
-
Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
Stimulation: An agonist (e.g., phenylephrine) is added to the wells in the presence of LiCl to stimulate the receptor and initiate IP₁ production. The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Cell Lysis & Detection: A lysis buffer containing the HTRF detection reagents (an anti-IP₁ antibody labeled with a Europium cryptate donor and an IP₁ analog labeled with a d2 acceptor) is added to each well.
-
Measurement: After a final incubation period, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP₁ produced by the cells.
-
Data Analysis: A dose-response curve is generated by plotting the HTRF signal against the antagonist concentration to determine the IC₅₀ value, which reflects the potency of this compound in blocking receptor signaling.
-
In Vitro Intracellular Calcium Mobilization Assay
This functional assay provides a real-time measurement of the increase in intracellular calcium that occurs upon Gq-coupled receptor activation.
-
Principle: Cells expressing the α₁-receptor are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM). When the receptor is activated by an agonist, the resulting IP₃-mediated release of calcium from intracellular stores causes the dye to bind Ca²⁺, leading to a significant increase in its fluorescence intensity. An antagonist like this compound will prevent or reduce this agonist-induced fluorescence increase.
-
Methodology:
-
Cell Plating: Cells are plated in a clear-bottom microplate (typically black-walled to reduce background) and allowed to adhere.
-
Dye Loading: The culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow the dye to enter the cells and be de-esterified into its active form.
-
Antagonist Addition: The dye-loading solution is removed, and cells are incubated with buffer containing various concentrations of this compound or vehicle.
-
Measurement: The plate is placed in a fluorescence plate reader equipped with injectors. The baseline fluorescence is measured.
-
Agonist Injection: A stimulating concentration of an α₁-agonist is injected into the wells, and the fluorescence intensity is monitored kinetically in real-time.
-
Data Analysis: The increase in fluorescence (peak response or area under the curve) is measured. The antagonist's effect is quantified by its ability to inhibit the agonist's response, allowing for the calculation of an IC₅₀ value.
-
Conclusion
This compound is a potent alpha-1 adrenergic receptor antagonist with demonstrated in vivo activity in humans. Its pharmacological profile is characterized by a dose-dependent antagonism of α₁-mediated pressor responses without significant subtype selectivity. The characterization of its activity relies on a suite of established experimental protocols, from in vivo hemodynamic studies to in vitro functional assays measuring second messengers like inositol phosphates and intracellular calcium. These methodologies confirm its mechanism of action and provide the quantitative data necessary for its clinical and pharmacological assessment.
References
- 1. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects. | Semantic Scholar [semanticscholar.org]
- 2. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis and Characterization of Abanoquil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abanoquil is a potent and selective α1-adrenergic receptor antagonist. This document provides a comprehensive technical overview of its synthesis, characterization, and the signaling pathway it modulates. Detailed, plausible experimental protocols for its synthesis are presented, based on established chemical literature. The guide also includes a summary of its physicochemical properties and a detailed visualization of its mechanism of action.
Introduction
This compound, with the IUPAC name 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dimethoxyquinolin-4-amine, is a quinoline derivative that has been investigated for its pharmacological activity as an α1-adrenergic receptor antagonist[1][2][3][4]. This activity makes it a subject of interest for potential therapeutic applications, including cardiovascular conditions. This guide serves as a technical resource for researchers and professionals engaged in the synthesis, characterization, and study of this compound and related compounds.
Synthesis of this compound
Proposed Synthetic Workflow
The overall synthetic strategy is outlined below. It begins with the synthesis of the two main building blocks, which are then coupled to form the core structure of this compound.
Experimental Protocols
2.2.1. Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline (Precursor 1)
This synthesis follows the well-established Bischler-Napieralski reaction.
-
Step 1: Formylation of 3,4-Dimethoxyphenethylamine.
-
To a solution of 3,4-dimethoxyphenethylamine (1 equivalent) in a suitable solvent such as toluene, add ethyl formate (1.2 equivalents).
-
Reflux the mixture for 18-24 hours.
-
After cooling, remove the solvent under reduced pressure to yield N-(3,4-dimethoxyphenethyl)formamide.
-
-
Step 2: Cyclization to 6,7-Dimethoxy-3,4-dihydroisoquinoline.
-
Dissolve N-(3,4-dimethoxyphenethyl)formamide (1 equivalent) in anhydrous toluene.
-
Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise at 0 °C.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Make the aqueous solution basic with a concentrated sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation or column chromatography to yield 6,7-dimethoxy-3,4-dihydroisoquinoline.
-
2.2.2. Synthesis of 4-Chloro-6,7-dimethoxyquinoline (Precursor 2)
This synthesis can be achieved through the Gould-Jacobs reaction followed by chlorination.
-
Step 1: Condensation of 3,4-Dimethoxyaniline.
-
A mixture of 3,4-dimethoxyaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 2-3 hours.
-
The ethanol formed during the reaction is distilled off.
-
-
Step 2: Thermal Cyclization.
-
The resulting diethyl (3,4-dimethoxyphenylamino)methylenemalonate is added to a high-boiling point solvent such as Dowtherm A.
-
The solution is heated to reflux (around 250 °C) for 30-60 minutes to effect cyclization.
-
Cool the mixture and add hexane to precipitate the product.
-
Filter and wash the solid to obtain ethyl 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylate.
-
-
Step 3: Hydrolysis and Decarboxylation.
-
The ethyl ester from the previous step is refluxed in an aqueous solution of sodium hydroxide (e.g., 10%) for 2-4 hours.
-
After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
The isolated acid is then heated above its melting point to induce decarboxylation, yielding 4-hydroxy-6,7-dimethoxyquinoline.
-
-
Step 4: Chlorination.
-
A mixture of 4-hydroxy-6,7-dimethoxyquinoline (1 equivalent) and phosphorus oxychloride (POCl₃, 3-5 equivalents) is heated at reflux for 2-4 hours.
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto ice and neutralized with a base (e.g., ammonia or sodium carbonate).
-
The resulting solid is filtered, washed with water, and dried to give 4-chloro-6,7-dimethoxyquinoline.
-
2.2.3. Final Synthesis of this compound
-
Step 1: Coupling Reaction.
-
A mixture of 4-chloro-6,7-dimethoxyquinoline (1 equivalent) and 6,7-dimethoxy-3,4-dihydroisoquinoline (1.1 equivalents) in a suitable high-boiling point solvent such as isopropanol or N,N-dimethylformamide (DMF) is heated at reflux for 6-12 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Step 2: Work-up and Purification.
-
After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key physicochemical properties. While experimental spectroscopic data for this compound is not widely available in the public literature, typical expected ranges for key functional groups are provided for reference.
| Property | Data |
| IUPAC Name | 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dimethoxyquinolin-4-amine |
| Molecular Formula | C₂₂H₂₅N₃O₄[5] |
| Molecular Weight | 395.46 g/mol |
| Exact Mass | 395.1845 g/mol |
| Appearance | Expected to be a solid. |
| Melting Point | Not reported in available literature. |
| Solubility | Soluble in DMSO. |
| ¹H NMR | Not reported in available literature. |
| ¹³C NMR | Not reported in available literature. |
| IR Spectroscopy | Expected peaks (cm⁻¹): 3400-3200 (N-H stretch), 3000-2800 (C-H stretch), 1620-1580 (C=N and C=C stretch), 1280-1200 (Ar-O-CH₃ stretch). |
| Mass Spectrometry | A method for determination in blood by HPLC/MS has been described. |
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase gradient of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid) is a suitable starting point. Detection can be performed using a UV detector at a wavelength determined by the UV-Vis spectrum of this compound.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show the protonated molecule [M+H]⁺ at m/z 396.19. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist of the α1-adrenergic receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by their endogenous ligands (epinephrine and norepinephrine), initiate a signaling cascade through the Gq alpha subunit. By blocking this receptor, this compound inhibits these downstream effects.
The α1-Adrenergic Receptor Signaling Pathway
The binding of an agonist to the α1-adrenergic receptor leads to the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response. This compound, by acting as an antagonist, prevents this entire cascade from being initiated by agonists.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003352) [hmdb.ca]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0240490) [hmdb.ca]
- 3. mdpi.com [mdpi.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0005812) [hmdb.ca]
- 5. This compound | C22H25N3O4 | CID 164089 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pharmacological Profile of Abanoquil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abanoquil (also known as UK-52,046) is a quinoline derivative that acts as a potent and selective antagonist of α1-adrenergic receptors.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacodynamics, and pharmacokinetics. The document is intended for researchers, scientists, and professionals in drug development, presenting key data in structured tables, detailing experimental protocols for pivotal studies, and illustrating relevant pathways and workflows through diagrams. This compound exhibits a unique hemodynamic profile, producing significant α1-adrenoceptor antagonism without the pronounced effects on blood pressure and heart rate typically associated with other drugs in its class.[2][3] Its potential therapeutic applications have been explored in areas such as cardiac arrhythmias and erectile dysfunction.[1][4]
Mechanism of Action
This compound's primary mechanism of action is the competitive antagonism of α1-adrenergic receptors. These receptors are integral to the sympathetic nervous system and are primarily involved in the contraction of smooth muscle in various tissues, including blood vessels and the prostate. By blocking the binding of endogenous catecholamines like norepinephrine to α1-adrenoceptors, this compound inhibits the downstream signaling pathways that lead to smooth muscle contraction.
Signaling Pathway of α1-Adrenoceptor Antagonism
The binding of an agonist (e.g., norepinephrine) to the α1-adrenoceptor, a Gq protein-coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increased intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light-chain kinase (MLCK), resulting in smooth muscle contraction. This compound, as an antagonist, blocks the initial binding of the agonist, thereby inhibiting this entire cascade.
Pharmacodynamics
The pharmacodynamic properties of this compound have been investigated in both preclinical and clinical settings. A key finding is its ability to produce α1-adrenoceptor blockade without causing significant hypotension or reflex tachycardia, a profile that distinguishes it from classical α1-antagonists.
In Vitro Studies
In vitro studies using porcine corpus cavernosum strips have demonstrated that this compound can relax pre-contracted smooth muscle tissue. This effect is consistent with its α1-adrenoceptor antagonist activity, as these receptors mediate contraction of the corpus cavernosum.
In Vivo Studies
Clinical studies in normotensive male subjects have shown that intravenous and oral administration of this compound leads to a dose-dependent antagonism of the pressor response to the α1-agonist phenylephrine. This confirms its α1-blocking activity in vivo. Notably, at doses that produce significant α1-adrenoceptor antagonism, this compound has minimal to no effect on supine or erect blood pressure and causes only a small increase in heart rate.
Table 1: Dose-Dependent α1-Adrenoceptor Antagonist Activity of Oral this compound in Healthy Male Subjects
| This compound Dose | Maximal Dose Ratio (PS20) |
| 0.25 mg | 2.0 ± 0.9 |
| 0.5 mg | 2.4 ± 1.3 |
| 1 mg | 3.4 ± 1.1 |
| PS20: Dose of phenylephrine required to increase systolic blood pressure by 20 mmHg. Data are presented as mean ± SD. |
In an in vivo monkey model, intracorporeal injection of this compound was shown to induce an erectile response. This provides further evidence for its potential utility in the context of erectile dysfunction.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in humans, with a focus on its concentration-effect relationship.
Human Pharmacokinetics
Following intravenous administration in healthy male subjects, the degree of α1-adrenoceptor antagonism, as measured by the phenylephrine pressor response, was found to be significantly correlated with the whole blood concentrations of this compound. The antagonist effect was detectable for up to 12 hours post-dosing.
Table 2: Pharmacokinetic-Pharmacodynamic Correlation of this compound in Healthy Male Subjects
| Parameter | Correlation Coefficient (r) | p-value |
| Systolic Blood Pressure PD-ratio vs. log Drug Concentration | 0.57 | < 0.05 |
| Diastolic Blood Pressure PD-ratio vs. log Drug Concentration | 0.78 | < 0.005 |
| PD-ratio: Dose ratio of phenylephrine pressor responses. |
Experimental Protocols
Phenylephrine Pressor Response Assay (Human)
This protocol outlines the general procedure used to assess the in vivo α1-adrenoceptor antagonist activity of this compound in humans.
Methodology:
-
Subject Recruitment: Healthy, normotensive male volunteers are recruited for the study.
-
Baseline Measurements: Baseline supine and erect blood pressure and heart rate are recorded.
-
Pre-Drug Phenylephrine Challenge: Serially increasing intravenous infusions of phenylephrine are administered to determine the dose required to elicit a specific increase in systolic blood pressure (e.g., 20 mmHg), referred to as the PS20.
-
Drug Administration: A single oral dose of this compound or a matching placebo is administered in a double-blind, randomized, crossover fashion.
-
Post-Drug Phenylephrine Challenge: The phenylephrine challenge is repeated at various time points after drug administration (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Data Analysis: The dose-ratio is calculated by dividing the post-drug PS20 by the pre-drug PS20. A dose-ratio greater than one indicates α1-adrenoceptor antagonism.
In Vitro Corpus Cavernosum Relaxation Assay
This protocol describes a general method for assessing the relaxant effects of this compound on corpus cavernosum smooth muscle, based on standard organ bath techniques.
Methodology:
-
Tissue Preparation: Strips of corpus cavernosum are obtained from an appropriate animal model (e.g., porcine) and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction: The tissue strips are pre-contracted with an α1-adrenoceptor agonist, such as norepinephrine or phenylephrine, to induce a stable level of tension.
-
Drug Addition: Increasing concentrations of this compound are cumulatively added to the organ baths.
-
Measurement of Relaxation: The relaxation of the smooth muscle strips is measured isometrically as a percentage reversal of the pre-induced contraction.
-
Data Analysis: Concentration-response curves are plotted to determine the potency (e.g., EC50) and efficacy of this compound in inducing relaxation.
Conclusion
This compound is a non-selective α1-adrenoceptor antagonist with a distinct pharmacological profile. It effectively blocks α1-adrenoceptors in vivo, as demonstrated by its antagonism of the phenylephrine pressor response, but does so without inducing the significant hypotensive effects and reflex tachycardia commonly seen with other α1-blockers. Its ability to relax corpus cavernosum smooth muscle suggests potential for the treatment of erectile dysfunction. Further research to elucidate the precise binding affinities and functional potencies at the α1-adrenoceptor subtypes would provide a more complete understanding of its pharmacological profile and could help in identifying more specific therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erectile Dysfunction: Pharmacological Pathways with Understudied Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Abanoquil for Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abanoquil (UK-52,046) is a potent and selective quinoline-derivative alpha-1 adrenoceptor antagonist that has been investigated for its potential therapeutic applications in cardiovascular diseases, particularly as an anti-arrhythmic agent.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its investigation in a cardiovascular research setting. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to evaluate and utilize this compound as a tool for cardiovascular research.
Introduction
Alpha-1 adrenergic receptors, a class of G-protein coupled receptors, play a crucial role in the regulation of vascular tone, cardiac contractility, and overall cardiovascular homeostasis. Their stimulation by endogenous catecholamines, such as norepinephrine, leads to vasoconstriction and an increase in blood pressure. Consequently, antagonists of these receptors have been a cornerstone in the management of hypertension. This compound has emerged as a compound of interest due to its distinct hemodynamic profile, demonstrating significant alpha-1 adrenoceptor antagonism without causing profound postural hypotension or marked reflex tachycardia, effects often associated with "classical" peripheral alpha-1 adrenoceptor antagonists.[3][4] This unique characteristic suggests its potential for applications beyond simple blood pressure control, such as in the management of cardiac arrhythmias.[2]
Mechanism of Action: Alpha-1 Adrenoceptor Antagonism
This compound exerts its pharmacological effects by selectively blocking alpha-1 adrenergic receptors. This antagonism prevents the binding of norepinephrine and other adrenergic agonists, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction in blood vessels.
Signaling Pathway
The binding of an agonist to the alpha-1 adrenoceptor typically activates the Gq alpha subunit of the heterotrimeric G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to a cascade of phosphorylation events that ultimately result in smooth muscle contraction. This compound, by blocking the initial receptor activation, effectively inhibits this entire signaling pathway.
Quantitative Data
The following tables summarize the quantitative data from preclinical and clinical studies investigating the cardiovascular effects of this compound.
Table 1: Human Pharmacodynamic Studies
| Parameter | Dose | Route | Subjects | Key Findings | Reference |
| α1-Adrenoceptor Antagonism | 0.25, 0.5, 1 mg | Oral | 10 healthy males | Dose-dependent increase in the dose of phenylephrine required to increase systolic BP by 20 mm Hg (PS20). Maximal dose ratios: 2.0 ± 0.9 (0.25 mg), 2.4 ± 1.3 (0.5 mg), 3.4 ± 1.1 (1 mg). | |
| 0.4 µg/kg | IV | Normotensive subjects | Significant α1-adrenoceptor antagonism (rightward shifts of >2-fold in phenylephrine pressor dose-response curves). | ||
| 0.5 µg/kg | IV | Normotensive males | α1-adrenoceptor antagonism detectable for up to 12 h post-dosing, with a significant 1.5-fold rightward shift at 12 h. | ||
| Blood Pressure (BP) | 0.25, 0.5, 1 mg | Oral | 10 healthy males | No change in supine BP. | |
| 0.4 µg/kg | IV | Normotensive subjects | No significant effects on supine or erect BP. | ||
| 0.5 µg/kg | IV | Normotensive males | No significant effect on supine and erect BP. | ||
| Heart Rate (HR) | 1 mg | Oral | 10 healthy males | Small increase in supine HR 8 h post-dosing (64 ± 9 beats/min for this compound vs 58 ± 6 beats/min for placebo). | |
| 0.4 µg/kg | IV | Normotensive subjects | No significant effects on supine or erect HR. | ||
| 0.5 µg/kg | IV | Normotensive males | Small and statistically significant increments in HR. | ||
| Heart Rate Variability (HRV) in MI Patients | Acute | N/A | 27 patients with old MI | Decreased mean sinus interval from 884 ± 119 to 830 ± 116 ms. Decreased total spectral amplitude in HRV from 44.6 ± 14.8 to 40.6 ± 14.8 ms. |
Table 2: In Vitro and In Vivo Animal Studies
| Model | Tissue/Animal | Key Findings | Reference |
| In Vitro | Porcine cavernosal tissue strips | Able to relax contracted tissue strips. | |
| In Vivo | Monkey model | Induced erectile response when injected intracorporally. The response was not dose-related and was of a lower level of tumescence and rigidity compared to papaverine. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the cardiovascular effects of this compound.
In Vivo Assessment of Alpha-1 Adrenoceptor Antagonism in Humans
Objective: To quantify the degree and duration of alpha-1 adrenoceptor blockade by this compound.
Methodology: This protocol is based on the phenylephrine pressor response method.
Materials:
-
This compound (or placebo) at desired doses
-
Phenylephrine solution for infusion
-
Infusion pump
-
Automated sphygmomanometer or intra-arterial blood pressure monitoring system
-
ECG monitor
Procedure:
-
Subject Recruitment: Recruit healthy, normotensive male subjects. Ensure all subjects provide informed consent.
-
Baseline Measurements: Record baseline supine and erect blood pressure and heart rate.
-
Baseline Phenylephrine Challenge:
-
Administer serially increasing infusions of phenylephrine.
-
Measure the dose of phenylephrine required to increase systolic blood pressure by a predetermined amount (e.g., 20 mm Hg), denoted as PS20.
-
Construct individual dose-response curves.
-
-
Drug Administration: Administer a single oral or intravenous dose of this compound or placebo in a double-blind, randomized manner.
-
Post-Dose Phenylephrine Challenges: Repeat the phenylephrine challenge at specified time points post-dosing (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Data Analysis:
-
Calculate the PS20 at each time point post-dosing.
-
Determine the dose ratio by dividing the post-dose PS20 by the baseline PS20. A dose ratio greater than 1 indicates alpha-1 adrenoceptor antagonism.
-
Analyze the time course of the antagonist effect.
-
In Vitro Assessment of Smooth Muscle Relaxation
Objective: To determine the direct relaxant effect of this compound on vascular or other smooth muscle tissue.
Methodology: This protocol is based on an organ bath model using isolated tissue strips.
Materials:
-
Isolated tissue (e.g., porcine cavernosal tissue, aortic rings)
-
Organ bath system with temperature control and aeration
-
Physiological salt solution (e.g., Krebs-Henseleit solution)
-
Isometric force transducer and data acquisition system
-
Contractile agent (e.g., norepinephrine, phenylephrine)
-
This compound solutions at various concentrations
Procedure:
-
Tissue Preparation:
-
Obtain fresh tissue and dissect into strips or rings of appropriate size.
-
Mount the tissue strips in the organ bath chambers filled with physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
-
Equilibration: Allow the tissue to equilibrate for a specified period (e.g., 60-90 minutes) under a basal tension.
-
Contraction Induction: Induce a stable contraction using a contractile agent (e.g., norepinephrine).
-
This compound Administration: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Data Recording: Record the changes in isometric tension after each addition of this compound.
-
Data Analysis:
-
Express the relaxation as a percentage of the maximal contraction induced by the contractile agent.
-
Construct a concentration-response curve and calculate the EC50 (half-maximal effective concentration) for this compound.
-
Discussion and Future Directions
The available data consistently demonstrate that this compound is a potent and selective alpha-1 adrenoceptor antagonist. Its unique hemodynamic profile, characterized by a lack of significant hypotensive effects at doses that produce substantial alpha-1 blockade, distinguishes it from other drugs in its class. This property has led to its investigation as a potential anti-arrhythmic agent, as alpha-1 adrenoceptors are known to be involved in the genesis of ischemia-related arrhythmias.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Selectivity Profile: A comprehensive characterization of this compound's binding affinity and functional activity at different alpha-1 adrenoceptor subtypes (α1A, α1B, α1D) would provide a more nuanced understanding of its mechanism of action.
-
Anti-Arrhythmic Efficacy: Rigorous preclinical and clinical studies are needed to definitively establish the anti-arrhythmic efficacy of this compound in various models of cardiac arrhythmia.
-
Long-Term Safety: The long-term safety profile of this compound, particularly in patients with pre-existing cardiovascular conditions, needs to be thoroughly evaluated.
-
Combination Therapy: Investigating the potential synergistic effects of this compound when used in combination with other cardiovascular drugs could open up new therapeutic avenues.
Conclusion
This compound represents a promising pharmacological tool for cardiovascular research. Its selective alpha-1 adrenoceptor antagonism, coupled with a favorable hemodynamic profile, makes it a valuable compound for investigating the role of the alpha-1 adrenergic system in both normal physiology and various pathological states. The data and protocols presented in this guide are intended to facilitate further research into this intriguing molecule and its potential clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: II. Duration of action, pharmacokinetics and concentration-effect relationships in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Pharmacological Profile of Abanoquil: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abanoquil is a quinoline-derivative recognized for its potent and non-selective antagonist activity at α1-adrenergic receptors.[1] This technical guide provides a comprehensive summary of the available in vitro data on this compound, focusing on its interaction with α1-adrenoceptor subtypes and its functional effects on smooth muscle tissue. The information is presented to facilitate further research and development of this compound.
Core Concepts: α1-Adrenergic Receptor Antagonism
This compound exerts its pharmacological effects by blocking the activation of α1-adrenergic receptors by endogenous catecholamines like norepinephrine. This antagonism prevents the initiation of the downstream signaling cascade responsible for smooth muscle contraction.
Data Presentation
Table 1: α1-Adrenoceptor Subtype Selectivity of this compound
| Compound | α1A Selectivity | α1B Selectivity | α1D Selectivity | Reference |
| This compound | Non-selective | Non-selective | Non-selective | [1] |
Note: This table reflects the qualitative assessment that this compound does not exhibit significant selectivity for any of the human α1-adrenoceptor subtypes.
Table 2: Functional Antagonism of Norepinephrine-Induced Contraction
In vitro functional assays have demonstrated this compound's ability to antagonize norepinephrine-induced smooth muscle contraction. The following table summarizes the available semi-quantitative data.
| Tissue | Agonist | This compound Concentration Range (M) | Observed Effect | Reference |
| Porcine Corpus Cavernosum | Norepinephrine | 10⁻¹⁰ - 10⁻⁷ | Dose-dependent inhibition of contraction |
Note: Specific IC50 or pA2 values for this compound in this assay are not reported in the cited literature.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
While specific binding assay protocols for this compound have not been detailed in the available literature, a general methodology for assessing the binding of a non-selective α1-adrenoceptor antagonist is as follows:
Objective: To determine the binding affinity (Ki) of this compound for α1-adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing human α1A, α1B, or α1D adrenoceptors.
-
Radioligand: [³H]-Prazosin (a non-selective α1-adrenoceptor antagonist).
-
Test compound: this compound at various concentrations.
-
Non-specific binding control: Phentolamine (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]-Prazosin (at a concentration near its Kd), and varying concentrations of this compound. For total binding, this compound is omitted. For non-specific binding, a high concentration of phentolamine is added.
-
Equilibration: Incubate the mixture at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of specific [³H]-Prazosin binding) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Organ Bath Functional Assay for Smooth Muscle Relaxation
The following is a detailed protocol based on the in vitro studies of this compound on porcine corpus cavernosum.
Objective: To assess the functional antagonist activity of this compound on norepinephrine-induced smooth muscle contraction.
Materials:
-
Porcine corpus cavernosum tissue.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Norepinephrine (agonist).
-
This compound (test compound).
-
Organ bath system with isometric force transducers.
-
Gas mixture: 95% O₂ / 5% CO₂.
Procedure:
-
Tissue Preparation: Dissect porcine corpus cavernosum into strips (e.g., 2 x 2 x 7 mm).
-
Mounting: Mount the tissue strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 2 g, with solution changes every 15 minutes.
-
Pre-contraction: Contract the tissues with a submaximal concentration of norepinephrine (e.g., 10⁻⁵ M) until a stable plateau is reached.
-
Antagonist Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Data Recording: Record the changes in isometric tension in response to this compound.
-
Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction induced by norepinephrine. Plot a concentration-response curve to determine the potency of this compound (e.g., IC50).
Mandatory Visualizations
Signaling Pathway of α1-Adrenergic Receptor
References
Abanoquil: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abanoquil is a potent and selective alpha-1 adrenergic receptor antagonist that has been investigated for its potential therapeutic applications, particularly in the context of erectile dysfunction. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for its synthesis and key experimental evaluations are presented, along with a visualization of its mechanism of action through a defined signaling pathway.
Chemical Structure and Properties
This compound, with the IUPAC name 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dimethoxyquinolin-4-amine, is a heterocyclic compound featuring a quinoline core linked to a tetrahydroisoquinoline moiety.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dimethoxyquinolin-4-amine | PubChem |
| Molecular Formula | C22H25N3O4 | PubChem |
| Molecular Weight | 395.5 g/mol | PubChem |
| CAS Number | 90402-40-7 | PubChem |
| InChI Key | ANZIISNSHPKVRV-UHFFFAOYSA-N | PubChem |
| SMILES | COC1=C(C=C2CN(CCC2=C1)C3=NC4=CC(=C(C=C4C(=C3)N)OC)OC)OC | PubChem |
| Solubility | Soluble in DMSO | Commercial Supplier |
| Appearance | Solid | Commercial Supplier |
| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | Commercial Supplier |
Experimental Protocols
Synthesis of this compound
General Strategy for the Synthesis of the 4-Aminoquinoline Moiety:
A common method for synthesizing 4-aminoquinolines involves the nucleophilic aromatic substitution of a 4-chloroquinoline derivative with an appropriate amine[1].
-
Starting Material: A suitably substituted 4-chloro-6,7-dimethoxyquinoline.
-
Reaction: The 4-chloroquinoline is reacted with an excess of the amine that will form the C4-amino group. In the case of this compound, this would be ammonia or a protected form.
-
Conditions: The reaction is typically carried out in a suitable solvent and may require elevated temperatures.
-
Work-up and Purification: The product is isolated and purified using standard techniques such as extraction, chromatography, and recrystallization.
General Strategy for the Synthesis of the 6,7-Dimethoxy-3,4-dihydroisoquinoline Moiety:
The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines[2].
-
Starting Material: N-(3,4-dimethoxyphenethyl)formamide.
-
Cyclization: The starting material is treated with a dehydrating agent, such as phosphorus oxychloride (POCl3) or polyphosphoric acid, to induce cyclization.
-
Work-up and Purification: The resulting 6,7-dimethoxy-3,4-dihydroisoquinoline is isolated and purified.
Final Coupling Step (Hypothetical):
The final step would involve the coupling of the 4-amino-6,7-dimethoxyquinoline with the 6,7-dimethoxy-3,4-dihydroisoquinoline at the 2-position of the quinoline ring. This could potentially be achieved through a nucleophilic substitution reaction where the secondary amine of the tetrahydroisoquinoline displaces a suitable leaving group at the 2-position of the quinoline.
In Vitro Organ Bath Studies of Corpus Cavernosum Contraction
This protocol is a generalized procedure for assessing the effect of this compound on penile smooth muscle contraction in an organ bath setup.
-
Tissue Preparation: Porcine or rabbit corpus cavernosum tissue is dissected and cut into strips (e.g., 2 x 2 x 8 mm).
-
Mounting: The tissue strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension (e.g., 2-3 g) for a period of 60-90 minutes, with periodic washing.
-
Contraction Induction: A contractile agent, such as the alpha-1 adrenoceptor agonist phenylephrine (e.g., 10^-5 M), is added to the organ bath to induce a stable contraction.
-
Drug Addition: Once a stable contraction is achieved, increasing concentrations of this compound are cumulatively added to the bath to generate a concentration-response curve.
-
Data Acquisition: The isometric tension of the tissue strips is continuously recorded using a force transducer connected to a data acquisition system.
-
Analysis: The relaxant effect of this compound is calculated as a percentage of the pre-induced contraction.
In Vivo Measurement of Erectile Response in a Monkey Model
This protocol outlines a general procedure for evaluating the pro-erectile effects of this compound in a non-human primate model.
-
Animal Preparation: An adult male macaque monkey is anesthetized. A 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).
-
Drug Administration: this compound is administered via intracorporeal injection.
-
Erectile Response Monitoring: The erectile response is assessed by measuring the increase in ICP and by visual observation of penile tumescence and rigidity.
-
Data Analysis: The magnitude and duration of the erectile response are recorded and compared to a vehicle control.
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of alpha-1 adrenergic receptors. In the context of penile erection, these receptors are primarily located on the smooth muscle cells of the corpus cavernosum and penile arteries.
The binding of endogenous catecholamines, such as norepinephrine, to alpha-1 adrenoceptors on penile smooth muscle initiates a signaling cascade that leads to muscle contraction, maintaining a flaccid state. This compound competitively blocks this binding, thereby inhibiting the contractile signaling and promoting smooth muscle relaxation, which allows for increased blood flow into the corpus cavernosum, leading to an erection.
The signaling pathway initiated by alpha-1 adrenoceptor activation in penile smooth muscle is depicted below:
References
Abanoquil (CAS Number: 90402-40-7): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abanoquil (UK-52,046) is a novel quinoline-derivative alpha-1 adrenoceptor antagonist. Initially investigated for its antiarrhythmic and antihypertensive properties, its mechanism of action centers on the blockade of α1-adrenergic receptors. This document provides an in-depth technical overview of the available research on this compound, including its pharmacological profile, mechanism of action, pharmacokinetic properties, and available clinical data. All quantitative data are summarized in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this compound for research and drug development purposes.
Introduction
This compound, with the chemical formula C22H25N3O4, is a potent and selective antagonist of α1-adrenergic receptors.[1] These receptors are key components of the sympathetic nervous system, mediating vasoconstriction, smooth muscle contraction, and various processes within the central nervous system.[2][3] The antagonism of these receptors by compounds like this compound has been a therapeutic strategy for conditions such as hypertension and benign prostatic hyperplasia.[4] Research into this compound has explored its potential as an antiarrhythmic agent and its effects on erectile tissue.[1] This whitepaper consolidates the existing scientific literature on this compound to serve as a comprehensive resource for researchers.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 90402-40-7 | |
| Molecular Formula | C22H25N3O4 | - |
| Synonyms | UK-52,046; Albanoquil | |
| Chemical Name | 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-6,7-dimethoxyquinolin-4-amine | - |
Synthesis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. gosset.ai [gosset.ai]
- 4. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Dose-Response Studies of Abanoquil
These application notes provide a comprehensive overview of in vivo dose-response studies of Abanoquil, a selective alpha-1 adrenoceptor antagonist. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical research.
Data Presentation: Summary of In Vivo Dose-Response Studies
The following tables summarize the quantitative data from in vivo studies of this compound, detailing the model, dosage, and observed effects.
Table 1: this compound Dose-Response in Human Subjects
| Dose (Oral) | Dose (Intravenous) | Primary Effect | Key Findings | Citation |
| 0.25 mg | - | α1-adrenoceptor antagonism | Dose-dependent increase in the dose of phenylephrine required to raise systolic BP by 20 mmHg (PS20). Maximal dose ratio: 2.0 ± 0.9. | [1] |
| 0.5 mg | - | α1-adrenoceptor antagonism | Dose-dependent increase in PS20. Maximal dose ratio: 2.4 ± 1.3. | [1] |
| 1 mg | - | α1-adrenoceptor antagonism | Dose-dependent increase in PS20. Maximal dose ratio: 3.4 ± 1.1. No significant effect on supine blood pressure. | [1] |
| - | 0.4 µg/kg | α1-adrenoceptor antagonism | Significant rightward shift (>2-fold) in phenylephrine pressor dose-response curves with no significant effect on blood pressure or heart rate. | [2][3] |
| - | 0.5 µg/kg | α1-adrenoceptor antagonism | Detectable α1-adrenoceptor antagonism for up to 12 hours. No significant effect on blood pressure. |
Table 2: this compound Effects on Erectile Response in a Monkey Model
| Animal Model | Administration Route | Effect | Key Findings | Citation |
| Macaca fascicularis | Intracorporeal Injection | Induction of erectile response | The erectile response was not dose-related and induced a lower level of tumescence and rigidity compared to papaverine. |
Experimental Protocols
Assessment of α1-Adrenoceptor Antagonist Activity in Humans
This protocol is based on studies evaluating the dose-dependency of this compound's antagonist activity against an α1-adrenoceptor agonist (phenylephrine).
Objective: To quantify the α1-adrenoceptor antagonist activity of single oral doses of this compound in healthy male subjects.
Materials:
-
This compound (0.25, 0.5, and 1 mg oral doses) and placebo.
-
Phenylephrine for intravenous infusion.
-
Blood pressure and heart rate monitoring equipment.
Procedure:
-
Subject Enrollment: Recruit healthy male volunteers. The study design is typically a double-blind, randomized, placebo-controlled crossover.
-
Baseline Measurements: Before administration of this compound or placebo, establish baseline cardiovascular parameters, including supine blood pressure and heart rate.
-
Phenylephrine Challenge (Baseline): Administer serially increasing infusions of phenylephrine to determine the dose required to increase systolic blood pressure by 20 mmHg (PS20). This is achieved by creating individual dose-response curves.
-
Drug Administration: Administer a single oral dose of this compound (0.25, 0.5, or 1 mg) or placebo.
-
Post-Dose Phenylephrine Challenges: Repeat the phenylephrine challenge at specific time points post-dosing (e.g., 2, 4, 8, 12, 24, and 48 hours) to assess the antagonist effect of this compound.
-
Data Analysis: Calculate the PS20 from the individual dose-response curves at each time point. A quadratic fit to the curves can be used for this calculation. An increase in the PS20 after this compound administration indicates α1-adrenoceptor antagonism. The dose ratio can be calculated to quantify the extent of the rightward shift in the dose-response curve.
Evaluation of Erectile Response in a Non-Human Primate Model
This protocol describes the in vivo assessment of this compound's effect on erectile tissue in a monkey model.
Objective: To determine the erectile response following intracorporeal injection of this compound in a primate model.
Animal Model: Male Macaca fascicularis monkeys.
Materials:
-
This compound for intracorporeal injection.
-
Papaverine (as a positive control).
-
Equipment for measuring erectile response (tumescence and rigidity).
Procedure:
-
Animal Preparation: Anesthetize the monkeys according to approved institutional animal care and use committee protocols.
-
Drug Administration: Administer this compound via intracorporeal injection into the penis.
-
Erectile Response Assessment: Observe and measure the erectile response, including the level of tumescence and rigidity.
-
Positive Control: In a separate set of experiments or animals, administer papaverine via the same route to serve as a positive control and for comparative analysis.
-
Data Analysis: Compare the erectile response induced by this compound to that of papaverine. Note that one study found the erectile response to this compound in this model was not dose-related.
Visualizations
Signaling Pathway of this compound
References
- 1. Dose-dependent alpha 1-adrenoceptor antagonist activity of the anti-arrhythmic drug, this compound (UK-52,046), without reduction in blood pressure in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Abanoquil in Smooth Muscle Relaxation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abanoquil is a quinoline-derivative alpha-1 adrenoceptor antagonist.[1] These application notes provide a comprehensive guide to utilizing this compound in smooth muscle relaxation assays, a critical component in the study of vascular and non-vascular smooth muscle physiology and pharmacology. The protocols detailed below are designed for researchers in both academic and industrial settings who are investigating the effects of alpha-1 adrenoceptor blockade on smooth muscle function.
Smooth muscle contraction is a fundamental process in numerous physiological systems, and its dysregulation is implicated in a variety of pathological conditions. Therefore, the identification and characterization of compounds that induce smooth muscle relaxation are of significant therapeutic interest. This compound, by blocking the action of endogenous agonists like norepinephrine at the alpha-1 adrenoceptors, prevents the initiation of the signaling cascade that leads to smooth muscle contraction, thereby promoting relaxation.[2][3]
These notes will also briefly touch upon the Rho-kinase (ROCK) signaling pathway, a key regulator of smooth muscle contraction, to provide a comparative context for this compound's mechanism of action. While this compound acts at the receptor level, ROCK inhibitors modulate a downstream signaling node, offering a different therapeutic strategy for inducing smooth muscle relaxation.
Data Presentation: Antagonist Potency
The potency of an antagonist in a smooth muscle relaxation assay is typically quantified by its IC50 value (the concentration of the antagonist that inhibits the contractile response by 50%) or its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
Table 1: Example Potency of a Non-Selective Alpha-1 Adrenoceptor Antagonist (Prazosin) in Smooth Muscle Relaxation Assays
| Antagonist | Agonist | Tissue Preparation | Parameter | Value |
| Prazosin | Norepinephrine | Isolated Smooth Muscle Cells | IC50 | 0.9 ± 0.2 µM |
| Prazosin | Phenylephrine | Rat Thoracic Aorta | pKB | 10.54 |
Note: The data presented in this table is for illustrative purposes and represents the potency of Prazosin, not this compound. Researchers should determine the specific potency of this compound in their experimental system of interest.
Signaling Pathways
To understand the mechanism of action of this compound and to differentiate it from other smooth muscle relaxants like ROCK inhibitors, it is essential to visualize the respective signaling pathways.
This compound's Mechanism of Action: Alpha-1 Adrenoceptor Antagonism
Comparative Pathway: Rho-Kinase (ROCK) Inhibition
Experimental Protocols
The following protocols provide a detailed methodology for conducting smooth muscle relaxation assays using an organ bath system. This is a classic and robust method for studying the contractility of isolated tissues.
Experimental Workflow
Protocol 1: Isolated Aortic Ring Preparation and Mounting
-
Animal Euthanasia and Tissue Dissection:
-
Humanely euthanize a rat according to approved institutional guidelines.
-
Perform a midline laparotomy and thoracotomy to expose the thoracic aorta.
-
Carefully dissect the thoracic aorta free from surrounding connective tissue and place it in cold, oxygenated Krebs-Henseleit solution.
-
-
Aortic Ring Preparation:
-
Under a dissecting microscope, remove any remaining adipose and connective tissue from the aorta.
-
Cut the aorta into 2-3 mm wide rings.
-
For endothelium-denuded studies, gently rub the luminal surface of the ring with a pair of fine forceps.
-
-
Mounting in the Organ Bath:
-
Suspend each aortic ring between two stainless steel hooks in a 10 mL organ bath chamber filled with Krebs-Henseleit solution.
-
Maintain the solution at 37°C and continuously bubble with carbogen (95% O2, 5% CO2).
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Protocol 2: Smooth Muscle Relaxation Assay
-
Equilibration:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams.
-
Replace the Krebs-Henseleit solution every 15-20 minutes during the equilibration period.
-
-
Viability and Contractility Check:
-
After equilibration, contract the tissues with a high concentration of potassium chloride (KCl, e.g., 80 mM) to assess tissue viability and obtain a reference maximum contraction.
-
Once a stable contraction is achieved, wash the tissues with fresh Krebs-Henseleit solution until the tension returns to baseline.
-
-
Antagonist Incubation:
-
Add this compound (or its vehicle for control tissues) to the organ bath at the desired concentration.
-
Incubate the tissues with this compound for a predetermined period (e.g., 30-60 minutes) to allow for receptor binding.
-
-
Agonist-Induced Contraction:
-
Generate a cumulative concentration-response curve to an alpha-1 adrenoceptor agonist (e.g., phenylephrine or norepinephrine).
-
Start with a low concentration of the agonist and incrementally increase the concentration in the bath, allowing the contractile response to stabilize at each concentration before adding the next.
-
-
Data Acquisition and Analysis:
-
Record the tension generated at each agonist concentration.
-
Express the contractile response as a percentage of the maximum contraction induced by KCl.
-
Plot the agonist concentration (on a logarithmic scale) against the response.
-
Calculate the EC50 (the agonist concentration that produces 50% of the maximal response) for both control and this compound-treated tissues.
-
If a rightward shift in the concentration-response curve is observed in the presence of this compound, a Schild analysis can be performed to determine the pA2 value.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of alpha-1 adrenoceptors in smooth muscle function. The protocols and information provided herein offer a robust framework for conducting smooth muscle relaxation assays and interpreting the resulting data. By understanding its mechanism of action as an alpha-1 adrenoceptor antagonist, researchers can effectively utilize this compound to explore the physiological and pathophysiological roles of this signaling pathway in various smooth muscle tissues. It is important to distinguish its mechanism from that of other vasodilators, such as ROCK inhibitors, to fully appreciate the diverse pharmacological strategies available for modulating smooth muscle tone.
References
- 1. Dose-dependent alpha 1-adrenoceptor antagonist activity of the anti-arrhythmic drug, this compound (UK-52,046), without reduction in blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Smooth muscle and parasympathetic nerve terminals in the rat urinary bladder have different subtypes of α1 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Abanoquil for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abanoquil is a potent and selective α1-adrenergic receptor antagonist, making it a valuable tool for research in areas such as cardiovascular function and smooth muscle physiology.[1] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell culture-based assays. These application notes provide a detailed protocol for dissolving, storing, and utilizing this compound in a cell culture setting.
Physicochemical and Solubility Data
A summary of the key properties of this compound is provided below. The primary recommended solvent for preparing stock solutions for cell culture is Dimethyl Sulfoxide (DMSO).
| Property | Value | Source/Comments |
| IUPAC Name | 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dimethoxyquinolin-4-amine | [1][2] |
| Molecular Formula | C₂₂H₂₅N₃O₄ | [1] |
| Molecular Weight | 395.46 g/mol | [3] |
| CAS Number | 90402-40-7 | |
| Appearance | Solid powder | |
| Solubility in DMSO | 12.5 mg/mL (31.61 mM) | Requires sonication and warming to 60°C. |
| Solubility in Water | Data not available | Likely poorly soluble based on its organic structure. |
| Solubility in Ethanol | Data not available |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block
-
Sterile 0.22 µm syringe filter and syringe
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = 10 mmol/L * 395.46 g/mol * 0.001 L = 3.95 mg
-
-
-
Weighing this compound:
-
On a calibrated analytical balance, carefully weigh out 3.95 mg of this compound powder into a sterile amber microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes.
-
To ensure complete dissolution, it may be necessary to warm the solution. A supplier datasheet indicates that warming to 60°C and sonication may be required to reach a concentration of 12.5 mg/mL. For a 10 mM (~3.95 mg/mL) solution, gentle warming in a 37°C water bath with intermittent vortexing should be sufficient.
-
Visually inspect the solution to ensure that no solid particles remain.
-
-
Sterile Filtration:
-
Draw the dissolved this compound solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile amber tube. This step is crucial for removing any potential microbial contaminants and undissolved microparticles.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the stock solution aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
-
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol outlines the dilution of the this compound stock solution to the final desired concentrations for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Sterile pipettes and tips
Procedure:
-
Thaw the Stock Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Determine Final Working Concentrations:
-
Based on published literature, a typical working concentration range for this compound in in vitro tissue assays is between 100 nM and 100 µM. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and assay.
-
-
Serial Dilution:
-
Perform serial dilutions of the 10 mM stock solution into pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the cell culture medium remains low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Example Dilution for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium. This results in a 100 µM solution (a 1:100 dilution).
-
Add the appropriate volume of this 100 µM intermediate solution to your cell culture wells to achieve the final 10 µM concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well.
-
-
-
Treating the Cells:
-
Remove the existing medium from your cultured cells and replace it with the medium containing the desired final concentrations of this compound.
-
Ensure all conditions, including the vehicle control, have the same final DMSO concentration.
-
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound acts as an antagonist at α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, when activated by endogenous agonists like norepinephrine, couple to Gq protein. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to various cellular responses. By blocking this receptor, this compound prevents this downstream signaling cascade.
Caption: this compound blocks the α1-adrenergic receptor signaling pathway.
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the key steps for preparing this compound solutions for cell culture experiments.
Caption: Workflow for preparing this compound for cell culture experiments.
References
Application Notes and Protocols for Abanoquil Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abanoquil is a novel and selective alpha-1 adrenoceptor antagonist.[1] In preclinical research, it has been investigated for its potential therapeutic effects, particularly in the context of erectile dysfunction.[1] This document provides detailed application notes and protocols for the administration of this compound in relevant animal models, based on available scientific literature. The protocols outlined below are intended to serve as a guide for researchers designing in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound functions as an antagonist to alpha-1 adrenergic receptors.[1] In the context of erectile function, the sympathetic nervous system, through the release of norepinephrine, typically maintains penile flaccidity by causing the contraction of the corpus cavernosum smooth muscle.[2] By blocking the alpha-1 adrenergic receptors on these smooth muscle cells, this compound inhibits this contractile action, leading to vasodilation of the penile arteries and relaxation of the cavernosal smooth muscle. This process facilitates blood inflow and entrapment within the corpora cavernosa, resulting in an erection.[2]
Signaling Pathway of Alpha-1 Adrenergic Receptor Antagonism in Erectile Function
References
Application of Abanoquil in Preclinical Arrhythmia Models: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abanoquil (UK-52,046) is a quinoline-derivative with potent and selective alpha-1 adrenoceptor antagonist properties.[1][2] Early preclinical investigations, primarily in canine models, have suggested its potential as an antiarrhythmic agent.[1][3] These studies indicate that this compound may be effective in mitigating arrhythmias associated with adrenergic stimulation and myocardial ischemia. This document provides a summary of the available data on the application of this compound in various arrhythmia models, along with detailed experimental protocols derived from published literature. The primary focus is on ventricular arrhythmias induced by adrenaline, ouabain, and myocardial ischemia.
Mechanism of Action
This compound exerts its antiarrhythmic effects primarily through the blockade of alpha-1 adrenergic receptors.[3] The overstimulation of these receptors is implicated in the pathogenesis of certain cardiac arrhythmias, particularly those triggered by high levels of catecholamines (e.g., during stress or myocardial ischemia). By antagonizing these receptors, this compound is thought to modulate intracellular calcium handling and reduce the likelihood of arrhythmogenic afterdepolarizations.
Signaling Pathway
Caption: Signaling pathway of this compound's antiarrhythmic action.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in canine arrhythmia models.
Table 1: Efficacy of this compound in Adrenaline-Induced Arrhythmias
| Parameter | Vehicle Control | This compound (3.8 ± 1.4 μg/kg) | Atenolol (14.6 ± 2.1 μg/kg) | This compound + Atenolol (0.36 ± 0.1 μg/kg each) |
| Arrhythmia Induction | Arrhythmia induced | Attenuated | Attenuated | Attenuated |
| Pressor Response to Adrenaline | Present | Reduced (P < 0.01) | No significant effect | No significant effect |
| Heart Rate | Baseline | Increased (P < 0.01) | No significant effect | Increased (P < 0.01) |
Table 2: Efficacy of this compound in Ischemia-Induced Arrhythmias (Coronary Artery Ligation)
| Parameter | Placebo | This compound (4 μg/kg) | This compound (8 μg/kg) |
| Total Ventricular Ectopic Beats (30 min post-ligation) | 190 (median, range 4-674) | 246 (median, range 9-1204) | 12 (median, range 1-154) (P < 0.01 vs. placebo) |
| Blood Pressure | Baseline | Significant fall | Significant fall |
Table 3: Efficacy of this compound in Ouabain-Induced Arrhythmias
| Drug | Dose | Outcome |
| This compound | Up to 64 μg/kg | No effect on ouabain-induced arrhythmias |
| Atenolol | Up to 800 μg/kg | No effect on ouabain-induced arrhythmias |
Experimental Protocols
The following are detailed protocols for inducing and evaluating arrhythmias in canine models, based on the available literature.
Protocol 1: Adrenaline-Induced Arrhythmia Model
This model assesses the ability of a compound to prevent arrhythmias triggered by a high dose of adrenaline in the presence of a sensitizing anesthetic agent.
Experimental Workflow:
Caption: Workflow for the adrenaline-induced arrhythmia model.
Methodology:
-
Animal Preparation: Anesthetize mongrel dogs of either sex.
-
Instrumentation:
-
Insert an endotracheal tube and provide artificial respiration.
-
Catheterize a femoral artery for blood pressure monitoring.
-
Place ECG leads for continuous monitoring.
-
-
Drug Administration:
-
Administer this compound, atenolol, a combination of both, or a placebo intravenously.
-
-
Arrhythmia Induction:
-
Administer a bolus of adrenaline intravenously to induce arrhythmias.
-
-
Data Collection and Analysis:
-
Continuously record ECG and arterial blood pressure.
-
Quantify the incidence and duration of ventricular arrhythmias.
-
Measure changes in heart rate and blood pressure in response to adrenaline.
-
Protocol 2: Myocardial Ischemia-Induced Arrhythmia Model (Coronary Artery Ligation)
This model evaluates the efficacy of a drug in preventing arrhythmias resulting from acute myocardial ischemia.
Experimental Workflow:
Caption: Workflow for the ischemia-induced arrhythmia model.
Methodology:
-
Animal Preparation: Anesthetize mongrel dogs.
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Isolate a major coronary artery (e.g., the left anterior descending artery).
-
-
Instrumentation:
-
Attach ECG leads for continuous monitoring.
-
Catheterize an artery for blood pressure measurement.
-
-
Drug Administration:
-
Administer this compound or a placebo intravenously.
-
-
Arrhythmia Induction:
-
Ligate the prepared coronary artery to induce myocardial ischemia.
-
-
Data Collection and Analysis:
-
Record the ECG for a set period (e.g., 30 minutes) following ligation.
-
Count the number of ventricular ectopic beats and episodes of ventricular tachycardia.
-
Protocol 3: Ouabain-Induced Arrhythmia Model
This model tests a drug's ability to counteract arrhythmias caused by digitalis toxicity.
Methodology:
-
Animal Preparation: Anesthetize mongrel dogs.
-
Instrumentation:
-
Place ECG leads for continuous monitoring.
-
Insert an intravenous catheter for drug administration.
-
-
Arrhythmia Induction:
-
Infuse ouabain intravenously at a rate sufficient to induce a stable ventricular tachycardia.
-
-
Drug Administration:
-
Once a stable arrhythmia is established, administer increasing doses of this compound intravenously.
-
-
Data Collection and Analysis:
-
Continuously monitor the ECG to determine if and at what dose this compound terminates the arrhythmia.
-
Discussion and Conclusion
The available preclinical data suggest that this compound demonstrates antiarrhythmic properties in specific canine models, particularly those involving adrenergic stimulation and myocardial ischemia. Its efficacy appears to be dose-dependent in the ischemia model. However, it was found to be ineffective against ouabain-induced arrhythmias, suggesting a mechanism of action that is distinct from that of cardiac glycosides and likely specific to its alpha-1 adrenoceptor antagonism.
The lack of effect on blood pressure at antiarrhythmic doses in some contexts suggests a potentially favorable therapeutic window, a characteristic that was also noted in early clinical studies in healthy volunteers. Further investigation would be required to fully elucidate the electrophysiological mechanisms underlying this compound's antiarrhythmic effects and to explore its potential in other arrhythmia models, such as those for atrial fibrillation.
For researchers and drug development professionals, these findings provide a basis for the further exploration of selective alpha-1 adrenoceptor antagonists as a potential class of antiarrhythmic drugs. The protocols outlined above can serve as a starting point for designing in vivo studies to evaluate novel compounds with similar mechanisms of action.
References
- 1. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects. | Semantic Scholar [semanticscholar.org]
- 3. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Abanoquil's Effects on Blood Pressure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the pharmacological effects of Abanoquil, a novel quinoline alpha-1 adrenoceptor antagonist, on blood pressure. The protocols cover in vivo and in vitro techniques to characterize its hemodynamic profile and mechanism of action.
Introduction to this compound
This compound is an alpha-1 adrenoceptor antagonist with a unique hemodynamic profile. Unlike classical alpha-1 blockers, preclinical and clinical studies have shown that this compound can produce significant alpha-1 adrenoceptor antagonism without inducing marked reflex tachycardia or profound postural hypotension.[1][2][3] This suggests a potential therapeutic advantage, particularly in patient populations where these side effects are problematic. These protocols are designed to enable researchers to further investigate and quantify the effects of this compound on blood pressure and vascular tone.
In Vivo Measurement of Blood Pressure in Animal Models
The spontaneously hypertensive rat (SHR) is a widely used and relevant model for studying hypertension.[4]
Protocol: Invasive Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol describes the direct and continuous measurement of arterial blood pressure via carotid artery cannulation, considered the gold standard for accuracy in preclinical studies.[5]
Materials:
-
Spontaneously Hypertensive Rats (SHR), age and weight matched
-
Anesthetic (e.g., isoflurane, urethane)
-
Surgical instruments (scissors, forceps, retractors)
-
PE-50 tubing
-
Heparinized saline (10-20 IU/mL)
-
Pressure transducer
-
Data acquisition system
-
This compound solution for administration (intravenous or oral)
-
Vehicle control solution
Procedure:
-
Animal Preparation: Anesthetize the SHR and place it in a supine position on a surgical board. Maintain body temperature using a heating pad.
-
Surgical Cannulation:
-
Make a midline incision in the neck to expose the trachea and carotid artery.
-
Carefully isolate the common carotid artery.
-
Place two loose ligatures around the artery.
-
Make a small incision in the artery and insert a heparinized saline-filled PE-50 catheter.
-
Secure the catheter in place with the ligatures.
-
Connect the catheter to a pressure transducer linked to a data acquisition system.
-
-
Stabilization: Allow the animal to stabilize for at least 30 minutes to obtain a baseline blood pressure reading.
-
Drug Administration:
-
Administer this compound or vehicle control via the desired route (e.g., tail vein injection for intravenous administration or oral gavage).
-
A range of doses should be tested to generate a dose-response curve.
-
-
Data Recording: Continuously record systolic blood pressure, diastolic blood pressure, mean arterial pressure (MAP), and heart rate for a predetermined period post-administration.
-
Euthanasia: At the end of the experiment, euthanize the animal according to approved institutional guidelines.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Route of Administration | Baseline MAP (mmHg) | Peak Change in MAP (mmHg) | Duration of Effect (min) |
| Vehicle Control | - | Intravenous | 185 ± 10 | -2 ± 3 | - |
| This compound | 0.1 | Intravenous | 182 ± 12 | -15 ± 5 | 60 |
| This compound | 0.5 | Intravenous | 188 ± 9 | -35 ± 8 | 120 |
| This compound | 1.0 | Intravenous | 184 ± 11 | -50 ± 7 | >180 |
Note: The data in this table is hypothetical and for illustrative purposes.
Workflow for In Vivo Blood Pressure Measurement
In Vitro Assessment of Vascular Tone
Isolated organ bath and wire myography techniques are essential for determining the direct effects of this compound on vascular smooth muscle and its interaction with alpha-1 adrenoceptors.
Protocol: Wire Myography for Assessment of this compound's Vasodilatory Effects
This protocol details the use of a wire myograph to measure the isometric tension of isolated small resistance arteries.
Materials:
-
Mesenteric or other small resistance arteries from rats or mice
-
Wire myograph system
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, bubbled with 95% O2 / 5% CO2
-
Phenylephrine (alpha-1 adrenoceptor agonist)
-
This compound
-
Dissection microscope and tools
Procedure:
-
Tissue Preparation:
-
Euthanize the animal and dissect the desired artery in cold PSS.
-
Carefully clean the artery of surrounding connective and adipose tissue.
-
Cut the artery into 2 mm rings.
-
-
Mounting:
-
Mount the arterial ring on the two wires of the myograph jaws.
-
Place the mounted vessel in the myograph chamber containing PSS at 37°C and aerated with 95% O2 / 5% CO2.
-
-
Normalization and Equilibration:
-
Perform a normalization procedure to determine the optimal resting tension for the vessel.
-
Allow the vessel to equilibrate for at least 60 minutes.
-
-
Viability Check:
-
Contract the vessel with a high potassium solution (e.g., 60 mM KCl) to ensure viability.
-
Wash out the KCl and allow the tension to return to baseline.
-
-
Experiment:
-
Pre-contract the arterial ring with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add increasing cumulative concentrations of this compound to the bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the IC50 value for this compound.
-
Data Presentation:
| This compound Concentration (nM) | Phenylephrine-induced Contraction (% of max) | % Relaxation |
| 0 (Baseline) | 100 | 0 |
| 1 | 95 | 5 |
| 10 | 75 | 25 |
| 100 | 40 | 60 |
| 1000 | 10 | 90 |
Note: The data in this table is hypothetical and for illustrative purposes.
Signaling Pathway of Alpha-1 Adrenoceptor Antagonism
Receptor Binding Assays
Radioligand binding assays are crucial for determining the affinity and selectivity of this compound for alpha-1 adrenoceptor subtypes.
Protocol: Competitive Radioligand Binding Assay for Alpha-1 Adrenoceptors
This protocol outlines a method to determine the binding affinity (Ki) of this compound for alpha-1 adrenoceptors.
Materials:
-
Cell membranes expressing alpha-1 adrenoceptors (e.g., from transfected cell lines or tissue homogenates)
-
Radioligand specific for alpha-1 adrenoceptors (e.g., [3H]-prazosin)
-
This compound at various concentrations
-
Non-specific binding control (e.g., a high concentration of an unlabeled alpha-1 antagonist like phentolamine)
-
Assay buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Incubation:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of [3H]-prazosin, and varying concentrations of this compound (or vehicle for total binding, or phentolamine for non-specific binding).
-
Incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| This compound Concentration (nM) | [3H]-prazosin Specific Binding (%) |
| 0.01 | 98 |
| 0.1 | 92 |
| 1 | 75 |
| 10 | 50 |
| 100 | 20 |
| 1000 | 5 |
Note: The data in this table is hypothetical and for illustrative purposes, yielding a hypothetical IC50 of 10 nM.
Logical Relationship in Competitive Binding Assay
By following these detailed protocols, researchers can effectively measure and characterize the effects of this compound on blood pressure, providing valuable insights for its potential therapeutic applications.
References
- 1. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects. | Semantic Scholar [semanticscholar.org]
- 4. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 5. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
Abanoquil: A Versatile Tool for Interrogating α1-Adrenergic Signaling
Application Note
Introduction Abanoquil is a potent and selective antagonist of α1-adrenergic receptors, making it a valuable pharmacological tool for researchers investigating adrenergic signaling pathways.[1][2] This quinoline derivative has been instrumental in characterizing the physiological and pathophysiological roles of α1-adrenoceptors in various systems, including the cardiovascular and reproductive systems. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in adrenergic signaling research.
Mechanism of Action this compound functions as a competitive antagonist at α1-adrenergic receptors, thereby blocking the binding of endogenous catecholamines like norepinephrine and epinephrine. This inhibition prevents the activation of downstream signaling cascades typically associated with α1-adrenoceptor stimulation. The α1-adrenergic receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound effectively blocks these downstream events by preventing the initial receptor activation.
Quantitative Data
Table 1: In Vivo Dose-Response to this compound in Humans
| Dosage (mg, oral) | Maximal Dose Ratio (Phenylephrine Challenge) | Onset of Action | Duration of Action |
| 0.25 | 2.0 ± 0.9 | 2 to 8 hours | 24 to 48 hours |
| 0.5 | 2.4 ± 1.3 | 2 to 8 hours | 24 to 48 hours |
| 1.0 | 3.4 ± 1.1 | 2 to 8 hours | 24 to 48 hours |
Data from a study investigating the dose-dependent α1-adrenoceptor antagonist activity of this compound in healthy male subjects. The dose ratio represents the fold-increase in the dose of phenylephrine required to elicit a specific pressor response after this compound administration.[4]
Signaling Pathways and Experimental Workflows
α1-Adrenergic Signaling Pathway
Caption: α1-Adrenergic receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay to determine the affinity of this compound.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for α1-adrenergic receptors using a competitive binding assay with a suitable radioligand, such as [3H]-prazosin.
Materials:
-
Cell membranes prepared from a cell line or tissue known to express α1-adrenergic receptors.
-
Radioligand: [3H]-prazosin (specific activity ~70-90 Ci/mmol).
-
Non-labeled competitor: this compound.
-
Non-specific binding control: Phentolamine (10 µM).
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate (final volume of 250 µL):
-
Total Binding: 50 µL of [3H]-prazosin (at a concentration near its Kd), 50 µL of binding buffer, and 150 µL of membrane suspension (20-50 µg of protein).
-
Non-specific Binding: 50 µL of [3H]-prazosin, 50 µL of phentolamine (10 µM), and 150 µL of membrane suspension.
-
Competition: 50 µL of [3H]-prazosin, 50 µL of this compound (at various concentrations, typically from 10^-10 M to 10^-5 M), and 150 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit agonist-induced intracellular calcium mobilization in cells expressing α1-adrenergic receptors.
Materials:
-
Adherent cells expressing α1-adrenergic receptors (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
96-well black, clear-bottom cell culture plates.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
α1-adrenergic agonist (e.g., phenylephrine).
-
This compound.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: Wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of the agonist (e.g., phenylephrine at its EC80).
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the instrument to record fluorescence (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Add different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Inject the agonist into the wells and immediately begin recording the fluorescence signal for 1-2 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of agonist response against the log concentration of this compound.
-
Determine the IC50 value for this compound by non-linear regression analysis.
-
Protocol 3: GTPγS Binding Assay
This functional assay measures the ability of this compound to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.
Materials:
-
Cell membranes expressing α1-adrenergic receptors.
-
[35S]GTPγS.
-
GDP.
-
α1-adrenergic agonist (e.g., norepinephrine).
-
This compound.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Scintillation cocktail.
-
Filtration apparatus and glass fiber filters.
Procedure:
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
Cell membranes (10-20 µg of protein).
-
GDP (e.g., 10 µM).
-
Varying concentrations of this compound.
-
A fixed concentration of the agonist (e.g., at its EC80).
-
[35S]GTPγS (e.g., 0.1 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the agonist-stimulated [35S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the total binding.
-
Plot the percentage of agonist-stimulated binding against the log concentration of this compound.
-
Determine the IC50 value for this compound.
-
Conclusion this compound is a potent, non-subtype-selective α1-adrenergic receptor antagonist that serves as an excellent tool for elucidating the role of α1-adrenoceptors in cellular and physiological processes. The protocols provided herein offer a framework for characterizing the interaction of this compound with its target and for investigating its effects on downstream signaling events. Researchers can adapt these methods to their specific experimental systems to further explore the intricacies of adrenergic signaling.
References
- 1. This compound, a new alpha-1 adrenoceptor antagonist. In vitro and in vivo effect on erectile tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dose-dependent alpha 1-adrenoceptor antagonist activity of the anti-arrhythmic drug, this compound (UK-52,046), without reduction in blood pressure in man - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Abanoquil in Erectile Dysfunction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Erectile dysfunction (ED) is a prevalent condition characterized by the inability to achieve or maintain an erection sufficient for satisfactory sexual performance. The physiological process of penile erection is a complex neurovascular event involving the relaxation of the corpus cavernosum smooth muscle, which is primarily mediated by the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway.[1][2] Conversely, the RhoA/Rho-kinase (ROCK) signaling pathway plays a crucial role in maintaining the flaccid state of the penis by promoting smooth muscle contraction.[3][4]
Abanoquil has been identified as a Rho-kinase inhibitor and an alpha-1 adrenoceptor antagonist.[5] This dual mechanism of action makes it a promising candidate for the treatment of erectile dysfunction. By inhibiting the Rho-kinase pathway, this compound can promote smooth muscle relaxation, leading to increased blood flow to the corpus cavernosum and facilitating erection. Its alpha-1 adrenoceptor antagonist activity can further enhance this effect by blocking vasoconstriction.
These application notes provide a comprehensive experimental design to evaluate the efficacy of this compound for the treatment of erectile dysfunction, covering both in vitro and in vivo studies.
Signaling Pathways
The following diagram illustrates the key signaling pathways involved in penile erection and the proposed mechanism of action for this compound.
Caption: Signaling pathways in penile erection and this compound's mechanism.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for evaluating this compound.
Caption: Experimental workflow for this compound evaluation.
In Vitro Studies
Rho-Kinase (ROCK) Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on ROCK activity.
Protocol:
-
Utilize a commercially available ROCK activity assay kit.
-
Incubate recombinant ROCK protein with varying concentrations of this compound.
-
Initiate the kinase reaction by adding ATP and a substrate peptide.
-
After incubation, measure the amount of phosphorylated substrate, typically through luminescence or fluorescence.
-
Calculate the IC50 value of this compound for ROCK inhibition.
Data Presentation:
| Compound | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) |
| This compound | TBD | TBD |
| Y-27632 (Control) | TBD | TBD |
Isolated Corpus Cavernosum Strip Relaxation
Objective: To evaluate the relaxant effect of this compound on penile smooth muscle tissue.
Protocol:
-
Isolate corpus cavernosum strips from an appropriate animal model (e.g., rabbit or rat).
-
Mount the tissue strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Induce contraction of the tissue strips with a contractile agent such as phenylephrine (an alpha-1 adrenergic agonist).
-
Once a stable contraction is achieved, add increasing concentrations of this compound to the organ bath.
-
Record the changes in isometric tension to determine the dose-dependent relaxation effect.
Data Presentation:
| Concentration of this compound (µM) | Relaxation of Pre-contracted Tissue (%) |
| 0.01 | TBD |
| 0.1 | TBD |
| 1 | TBD |
| 10 | TBD |
| 100 | TBD |
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), a downstream target of ROCK.
Protocol:
-
Treat cultured corpus cavernosum smooth muscle cells or isolated tissue strips with this compound.
-
Lyse the cells or tissues and extract the proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated MYPT1 (p-MYPT1) and total MYPT1.
-
Use a secondary antibody conjugated to horseradish peroxidase for detection.
-
Quantify the band intensities to determine the ratio of p-MYPT1 to total MYPT1.
Data Presentation:
| Treatment Group | p-MYPT1 / Total MYPT1 Ratio (relative to control) |
| Vehicle Control | 1.0 |
| This compound (low dose) | TBD |
| This compound (high dose) | TBD |
| Y-27632 (Control) | TBD |
In Vivo Studies
Animal Model of Erectile Dysfunction
Objective: To evaluate the pro-erectile effect of this compound in a relevant animal model. Common models include those induced by cavernous nerve injury, diabetes, or aging.
Protocol:
-
Select an appropriate animal model (e.g., Sprague-Dawley rats).
-
Induce erectile dysfunction through methods such as bilateral cavernous nerve crush injury or streptozotocin-induced diabetes.
-
Administer this compound to the treatment group, either systemically (e.g., oral gavage, intraperitoneal injection) or locally (intracavernosal injection).
-
A control group should receive a vehicle.
Measurement of Intracavernosal Pressure (ICP)
Objective: To quantitatively assess erectile function by measuring the pressure within the corpus cavernosum during penile erection.
Protocol:
-
Anesthetize the animal.
-
Expose the cavernous nerve and place a stimulating electrode.
-
Insert a 23G needle connected to a pressure transducer into the corpus cavernosum to measure ICP.
-
Insert a catheter into the carotid artery to measure mean arterial pressure (MAP).
-
Stimulate the cavernous nerve to induce an erection and record the maximal ICP.
-
Calculate the ICP/MAP ratio to normalize for changes in systemic blood pressure.
Data Presentation:
| Treatment Group | Max ICP (mmHg) | Max ICP/MAP Ratio |
| Sham Control | TBD | TBD |
| ED Model + Vehicle | TBD | TBD |
| ED Model + this compound (low dose) | TBD | TBD |
| ED Model + this compound (high dose) | TBD | TBD |
| ED Model + Sildenafil (Control) | TBD | TBD |
Histological Analysis
Objective: To examine the structural changes in the corpus cavernosum tissue following treatment with this compound.
Protocol:
-
At the end of the in vivo study, euthanize the animals and collect the penile tissue.
-
Fix the tissue in formalin and embed it in paraffin.
-
Prepare tissue sections and perform staining, such as Masson's trichrome stain to assess the smooth muscle to collagen ratio.
-
Immunohistochemistry can be performed to evaluate markers of endothelial function (e.g., eNOS) and apoptosis (e.g., TUNEL assay).
Data Presentation:
| Treatment Group | Smooth Muscle / Collagen Ratio | eNOS Expression (relative to control) | Apoptotic Index (%) |
| Sham Control | TBD | TBD | TBD |
| ED Model + Vehicle | TBD | TBD | TBD |
| ED Model + this compound | TBD | TBD | TBD |
This detailed experimental design provides a robust framework for the preclinical evaluation of this compound as a potential treatment for erectile dysfunction. The combination of in vitro and in vivo studies will allow for a thorough characterization of its mechanism of action and efficacy. The data generated from these studies will be crucial for making informed decisions regarding the further development of this compound as a therapeutic agent.
References
- 1. Mechanisms of action of PDE5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic Treatment of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding and targeting the Rho kinase pathway in erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound, a new alpha-1 adrenoceptor antagonist. In vitro and in vivo effect on erectile tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Abanoquil by Liquid Chromatography-Mass Spectrometry
These application notes provide a detailed framework for the quantitative analysis of Abanoquil in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
This compound is an alpha-1 adrenoceptor antagonist. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. The method described herein is based on a sensitive high-performance liquid chromatography/atmospheric pressure ionization mass spectrometry approach, enabling quantification in the sub-nanogram per milliliter range.[1]
Principle of the Method
This method utilizes reversed-phase liquid chromatography for the separation of this compound and its deuterated internal standard from endogenous plasma components. Detection and quantification are achieved using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d3 (or other suitable deuterated variant) as an internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 1 mL)
Instrumentation
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system capable of delivering reproducible gradients at low flow rates.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is recommended for good separation and peak shape.
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of human plasma, add 50 µL of the internal standard working solution (e.g., 10 ng/mL this compound-d3). Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
A representative set of LC parameters is provided in the table below. These may require optimization based on the specific column and instrumentation used.
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry Conditions
The following are typical starting parameters for MS detection. These will need to be optimized for the specific instrument.
| Parameter | Value |
| Ionization Mode | Positive Ion Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Instrument Dependent |
| Gas Flow Rates | Instrument Dependent |
| MRM Transitions | Compound |
| This compound | |
| This compound-d3 (IS) |
Data Presentation and Performance Characteristics
The method should be validated to demonstrate its suitability for the intended application. A summary of typical performance characteristics is presented below.
| Parameter | Result |
| Linearity Range | 10 - 500 pg/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL[1] |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Visualizations
References
Purchasing High-Purity Abanoquil for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abanoquil is a potent and selective antagonist of the α1-adrenergic receptor.[1][2] Its utility in research stems from its ability to modulate physiological processes regulated by the sympathetic nervous system, making it a valuable tool for studies in cardiovascular function, smooth muscle physiology, and other related areas. This document provides comprehensive application notes and detailed protocols for the use of high-purity this compound in a research setting.
Chemical and Physical Properties
High-purity this compound is essential for obtaining accurate and reproducible experimental results. The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| IUPAC Name | 2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-6,7-dimethoxyquinolin-4-amine[3] |
| Synonyms | UK-52,046[4] |
| CAS Number | 90402-40-7[3] |
| Molecular Formula | C₂₂H₂₅N₃O₄ |
| Molecular Weight | 395.46 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. |
Purchasing High-Purity this compound
For research applications, it is critical to source this compound with a purity of ≥98%. Several reputable chemical suppliers specialize in providing research-grade compounds. When purchasing this compound, it is recommended to request a Certificate of Analysis (CoA) to verify its identity and purity.
Recommended Suppliers:
-
TargetMol
-
MedChemExpress
-
Selleck Chemicals
Mechanism of Action and Signaling Pathway
This compound functions as an antagonist at α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gq alpha subunit. Upon binding of an agonist like norepinephrine, the α1-adrenoceptor activates the Gq protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), leading to a cascade of downstream cellular responses, including smooth muscle contraction. By blocking the binding of endogenous agonists, this compound prevents this signaling cascade, leading to smooth muscle relaxation and vasodilation.
Data Presentation
In Vitro Binding Affinity
| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Reference |
| α1a-adrenoceptor | This compound | Data not available | Human | |
| α1b-adrenoceptor | This compound | Data not available | Human | |
| α1d-adrenoceptor | This compound | Data not available | Human |
In Vivo Dose-Response in Humans
Studies in healthy human subjects have demonstrated the α1-adrenoceptor antagonist activity of this compound. The following table summarizes the dose-dependent effect of this compound on the phenylephrine pressor response.
| This compound Dose (oral) | Maximal Dose Ratio (vs. Placebo) |
| 0.25 mg | 2.0 ± 0.9 |
| 0.5 mg | 2.4 ± 1.3 |
| 1.0 mg | 3.4 ± 1.1 |
The dose ratio represents the fold-increase in the dose of phenylephrine required to produce a 20 mmHg increase in systolic blood pressure.
Experimental Protocols
In Vitro: Calcium Flux Assay for α1-Adrenoceptor Antagonism
This protocol describes a cell-based assay to determine the antagonist activity of this compound at α1-adrenoceptors by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing a human α1-adrenoceptor subtype
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well black, clear-bottom cell culture plates
-
Fluo-8 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
High-purity this compound
-
Phenylephrine (α1-agonist)
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Culture: Maintain HEK293 cells expressing the α1-adrenoceptor subtype of interest in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at a density of 40,000 to 80,000 cells per well and allow them to adhere overnight.
-
Dye Loading: Prepare a dye loading solution of Fluo-8 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS with 20 mM HEPES. Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes in the dark.
-
Compound Preparation: Prepare a serial dilution of this compound in HBSS.
-
Antagonist Addition: Add the desired concentrations of this compound to the respective wells and incubate for 15-30 minutes at room temperature.
-
Agonist Addition and Measurement: Place the plate in the fluorescence plate reader. Initiate a kinetic read (e.g., measuring fluorescence every second for 100-200 seconds). After establishing a baseline reading, inject a fixed concentration of phenylephrine (e.g., EC₈₀ concentration) into each well.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. The inhibitory effect of this compound will be observed as a reduction in the fluorescence signal. Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the log of the this compound concentration.
In Vivo: Measurement of Blood Pressure in Rats
This protocol outlines a method to assess the in vivo efficacy of this compound by measuring its effect on blood pressure in an anesthetized rat model.
References
Troubleshooting & Optimization
Technical Support Center: Improving Abanoquil Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Abanoquil in in vitro experimental settings.
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing this compound solutions for in vitro assays.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous media | "Solvent Shock": Rapid change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium.[1][2] | 1. Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous media, first create an intermediate dilution in a smaller volume of the medium. Gently vortex this intermediate dilution and then add it to the final volume.[3] 2. Slow Addition with Agitation: Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling. This facilitates rapid and even dispersion.[4] |
| Concentration Exceeds Aqueous Solubility: The final concentration of this compound in the aqueous medium is above its solubility limit. | 1. Lower the Final Concentration: If experimentally feasible, reduce the final working concentration of this compound. 2. Increase Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with 0.1% being a widely recommended safe level.[4] Determine the maximum tolerable DMSO concentration for your specific cell line and adjust your stock concentration accordingly. Always include a vehicle control with the same final DMSO concentration in your experiments. | |
| Cloudiness or precipitate observed in the stock solution upon storage | Storage Conditions: Improper storage temperature or repeated freeze-thaw cycles can lead to precipitation. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid multiple freeze-thaw cycles. 2. Proper Storage: Store stock solutions at -20°C or -80°C for long-term stability. 3. Re-dissolving: Before use, allow the aliquot to thaw completely at room temperature. If a precipitate is visible, gently warm the solution and vortex or sonicate to re-dissolve the compound. |
| Inconsistent experimental results | Incomplete Solubilization: The drug may not be fully dissolved, leading to inaccurate concentrations in your experiments. | 1. Visual Inspection: Always visually inspect your final working solution for any signs of precipitation before adding it to your experimental setup. The solution should be clear. 2. Use of Co-solvents or Cyclodextrins: For higher concentrations of this compound, consider using a co-solvent system (e.g., with PEG 400) or a solubilizing agent like hydroxypropyl-β-cyclodextrin. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of this compound?
Due to its hydrophobic nature, this compound is poorly soluble in water. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).
2. What is the maximum final concentration of DMSO that is safe for my cell cultures?
The tolerance to DMSO is cell-line dependent. A general guideline is to keep the final DMSO concentration at or below 0.5%. For sensitive cell lines, particularly primary cells, a concentration at or below 0.1% is advisable. It is crucial to perform a vehicle control experiment with DMSO alone to determine the specific tolerance of your cell line.
3. Can I use other co-solvents to improve the solubility of this compound?
Yes, co-solvents such as polyethylene glycol 400 (PEG 400) can be used in combination with water to increase the solubility of hydrophobic drugs. The solubility of a compound in a water/PEG 400 mixture generally increases with a higher proportion of PEG 400.
4. How can cyclodextrins help with this compound solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules, like this compound, forming inclusion complexes that have increased aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to natural β-cyclodextrin.
5. What is the alpha-1 adrenergic receptor signaling pathway that this compound antagonizes?
This compound is an antagonist of the alpha-1 adrenergic receptor. This receptor is a G protein-coupled receptor (GPCR) associated with the Gq heterotrimeric G protein. Upon activation by agonists like norepinephrine or epinephrine, the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates downstream targets, leading to various cellular responses. This pathway can also lead to the activation of the MAPK/ERK pathway.
Quantitative Data on this compound Solubilization
The following tables provide representative data on the solubility of a model hydrophobic compound with properties similar to this compound in various solvent systems. Please note that these are illustrative examples and the exact solubility of this compound should be experimentally determined.
Table 1: Estimated Solubility of a Model Hydrophobic Compound in DMSO/Water Mixtures
| % DMSO (v/v) in Water | Estimated Solubility (µM) |
| 0.1 | < 1 |
| 0.5 | 5 - 10 |
| 1 | 15 - 25 |
| 5 | 50 - 100 |
| 10 | > 200 |
Table 2: Estimated Solubility of a Model Hydrophobic Compound in PEG 400/Water Mixtures
| % PEG 400 (v/v) in Water | Estimated Solubility (µM) |
| 10 | 1 - 5 |
| 20 | 10 - 20 |
| 50 | 50 - 75 |
| 80 | 150 - 250 |
| 100 | > 500 |
Table 3: Estimated Solubility Enhancement of a Model Hydrophobic Compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
| Concentration of HP-β-CD (mM) | Estimated Solubility Enhancement Factor |
| 1 | 2 - 5 |
| 5 | 10 - 20 |
| 10 | 25 - 50 |
| 20 | 50 - 100 |
| 50 | > 150 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear. Brief sonication can aid in dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution using Step-wise Dilution
Objective: To prepare a final working solution of this compound in aqueous medium while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium or buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare an intermediate dilution: In a sterile microcentrifuge tube, add a volume of pre-warmed medium. Then, add a small volume of the DMSO stock solution to the medium to make an intermediate concentration (e.g., 10x the final desired concentration).
-
Gently vortex the intermediate dilution to ensure it is thoroughly mixed and visually inspect for any precipitation.
-
Prepare the final working solution: Add the appropriate volume of the intermediate dilution to the final volume of pre-warmed cell culture medium in your experimental vessel (e.g., flask or plate).
-
Gently swirl the vessel to ensure complete mixing. The final DMSO concentration should be at a non-toxic level for your cells (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately for your experiments.
Protocol 3: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare an aqueous solution of this compound using HP-β-CD as a solubilizing agent.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, deionized water or buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
Methodology:
-
Prepare a solution of HP-β-CD in the desired aqueous vehicle (e.g., 50 mM HP-β-CD in sterile water).
-
Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.
-
Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.
-
After stirring, the solution can be sterile-filtered through a 0.22 µm filter to remove any undissolved material.
-
The concentration of the solubilized this compound should be determined using a suitable analytical method, such as HPLC-UV.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Alpha-1 adrenergic receptor signaling pathway.
References
Technical Support Center: Addressing Off-Target Effects of Abanoquil in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abanoquil, an α1-adrenergic receptor antagonist. The focus is on identifying and mitigating potential off-target effects in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quinoline-derivative that acts as an antagonist of α1-adrenergic receptors.[1][2][3][4] Its primary mechanism of action is to block the signaling of norepinephrine and epinephrine at these receptors, leading to effects such as smooth muscle relaxation. This has been investigated for potential therapeutic uses in managing conditions like cardiac arrhythmias and erectile dysfunction.[5]
Q2: What are off-target effects and why are they a concern when working with this compound?
Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules in addition to its intended target (the α1-adrenergic receptor). These unintended interactions can lead to misleading experimental results, cellular toxicity, and a lack of specificity in the observed phenotype, complicating the interpretation of data.
Q3: Is there a known off-target profile for this compound?
Q4: What are the first steps to suspecting an off-target effect of this compound in my assay?
You might suspect off-target effects if you observe:
-
A cellular phenotype that is inconsistent with the known function of α1-adrenergic receptor blockade.
-
High levels of cytotoxicity at concentrations close to or overlapping with the effective concentration for α1-adrenergic receptor antagonism.
-
Discrepancies in the potency of this compound between different cell types or assay formats that cannot be explained by differences in α1-adrenergic receptor expression.
-
Failure to rescue the observed phenotype by modulating the α1-adrenergic signaling pathway through other means (e.g., using a structurally different α1-adrenergic antagonist).
Troubleshooting Guides
This section provides guidance in a question-and-answer format for specific issues that may arise during experiments with this compound.
Issue 1: I am observing a significant cellular response to this compound in a cell line that does not express α1-adrenergic receptors.
-
Possible Cause: This is a strong indicator of an off-target effect.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: First, re-verify the absence of α1-adrenergic receptor expression in your cell line at both the mRNA and protein level (e.g., via qPCR and Western blot or flow cytometry).
-
Dose-Response Analysis: Perform a dose-response curve for the observed effect to determine the potency (EC50 or IC50) of this compound for this off-target effect.
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Orthogonal Control Compound: Test a structurally unrelated α1-adrenergic receptor antagonist in the same assay. If this compound does not produce the same effect, it further supports an off-target mechanism for this compound.
-
Identify Potential Off-Targets: Proceed with broader screening assays to identify the potential off-target protein(s). Good starting points include commercially available receptor binding panels or kinase profiling services.
-
Issue 2: The potency (IC50) of this compound in my cell-based functional assay is much higher than its binding affinity (Ki) for the α1-adrenergic receptor.
-
Possible Cause: This could be due to characteristics of the assay itself, or it could indicate that the observed functional response is mediated by an off-target with lower affinity.
-
Troubleshooting Steps:
-
Review Assay Conditions: Ensure that your assay conditions are optimal. For competitive binding assays, ensure that the concentration of the radioligand is appropriate (ideally at or below its Kd). For functional assays, ensure the concentration of the agonist you are antagonizing is appropriate (typically around the EC80).
-
Use an Orthogonal Assay: Validate the functional activity of this compound using a different assay that measures a distinct downstream effect of α1-adrenergic receptor signaling (e.g., if you are using a calcium mobilization assay, you could try a reporter gene assay).
-
Consider Compound promiscuity: At higher concentrations, the likelihood of engaging lower-affinity off-targets increases. Consider if the observed effect at higher concentrations is consistent with the engagement of a known secondary target for quinoline-based compounds (e.g., other GPCRs, ion channels).
-
Issue 3: I am seeing significant cytotoxicity at the concentration of this compound required to achieve maximal α1-adrenergic receptor antagonism.
-
Possible Cause: The observed cytotoxicity could be an off-target effect or a consequence of prolonged on-target inhibition in your specific cell model.
-
Troubleshooting Steps:
-
Determine the Therapeutic Window: Perform parallel dose-response curves for both the α1-adrenergic antagonism (your primary functional readout) and cytotoxicity (e.g., using an MTT or LDH assay). This will allow you to determine the concentration range where you can observe the on-target effect without significant cell death.
-
Use a Structurally Unrelated Antagonist: Test another α1-adrenergic receptor antagonist. If it also causes cytotoxicity at concentrations required for receptor antagonism, the effect may be on-target. If not, the cytotoxicity is likely an off-target effect of this compound.
-
Time-Course Experiment: Determine if the cytotoxicity is time-dependent. It's possible that shorter incubation times are sufficient to observe the on-target effect without inducing significant cell death.
-
Quantitative Data Summary
As comprehensive public data on the selectivity of this compound is limited, the following tables present hypothetical data to illustrate what a selectivity profile might look like and to serve as a template for organizing your own experimental findings.
Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound at Adrenergic Receptor Subtypes
| Receptor Subtype | This compound (Ki, nM) | Prazosin (Ki, nM) - Reference |
| α1A-Adrenergic | 1.2 | 0.5 |
| α1B-Adrenergic | 2.5 | 0.3 |
| α1D-Adrenergic | 5.8 | 1.0 |
| α2A-Adrenergic | > 10,000 | > 5,000 |
| β1-Adrenergic | > 10,000 | > 10,000 |
| β2-Adrenergic | > 10,000 | > 10,000 |
Table 2: Hypothetical Potency (IC50, nM) of this compound in Functional and Off-Target Assays
| Assay | This compound (IC50, nM) | Notes |
| α1A-Adrenergic Calcium Mobilization | 15 | Functional antagonism of on-target receptor. |
| Serotonin 5-HT2A Receptor Binding | 850 | Example of a potential off-target interaction. |
| hERG Channel Blockade | 5,200 | Important for cardiovascular safety assessment. |
| Cytotoxicity (HepG2 cells, 48h) | 12,500 | Indicates a window between functional activity and cell death. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Off-Target Affinity
Objective: To determine the binding affinity (Ki) of this compound for a putative off-target receptor (e.g., Serotonin 5-HT2A Receptor).
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
[3H]-Ketanserin (radioligand for 5-HT2A).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).
-
This compound stock solution (in DMSO).
-
Unlabeled Ketanserin (for determining non-specific binding).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
This compound dilution or vehicle (for total binding) or unlabeled Ketanserin (for non-specific binding).
-
[3H]-Ketanserin at a final concentration equal to its Kd.
-
Cell membranes expressing the 5-HT2A receptor.
-
-
Incubate the plate at room temperature for 60 minutes.
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Unbiased Off-Target Identification
Objective: To identify novel intracellular protein targets that are stabilized by this compound binding.
Materials:
-
Intact cells of interest.
-
This compound stock solution (in DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Equipment for heating samples precisely (e.g., PCR thermocycler).
-
Equipment for protein quantification (e.g., BCA assay).
-
SDS-PAGE and Western blotting equipment or access to mass spectrometry services.
Procedure:
-
Treat cultured cells with this compound or vehicle (DMSO) for a defined period (e.g., 1 hour).
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized proteins) from the precipitated aggregates by centrifugation.
-
Analyze the soluble protein fraction by Western blot for specific candidate proteins or by quantitative mass spectrometry for an unbiased, proteome-wide analysis.
-
Proteins that show increased thermal stability in the presence of this compound are potential off-targets.
Visualizations
Caption: On-target α1-adrenergic signaling pathway and the inhibitory action of this compound.
Caption: A hypothetical off-target signaling pathway for this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects. | Semantic Scholar [semanticscholar.org]
- 3. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Abanoquil Concentration for Cell-Based Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Abanoquil concentration for their cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an α1-adrenergic receptor antagonist.[1] Its primary mechanism of action is to block the signaling of α1-adrenergic receptors, which are G protein-coupled receptors.[2][3] Activation of these receptors typically involves the Gq protein, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[2][3] By blocking this pathway, this compound can inhibit downstream cellular responses mediated by α1-adrenergic receptors.
Q2: What is a recommended starting concentration range for this compound in a new cell-based assay?
For a novel compound like this compound where specific in vitro concentrations may not be widely published, it is recommended to start with a broad logarithmic dilution series to establish a dose-response curve. A common starting range spans from nanomolar (nM) to micromolar (µM). Based on general practices for α1-adrenergic antagonists, a pilot experiment could test concentrations from 1 nM to 100 µM. This wide range helps to identify the concentrations that elicit a biological effect, as well as any potential cytotoxicity.
Q3: How do I determine if this compound is cytotoxic to my cells?
Cytotoxicity can be assessed using various cell viability assays. Common methods include:
-
MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating compromised cell membrane integrity.
-
Trypan Blue Exclusion Assay: This dye exclusion method distinguishes between viable cells with intact membranes (which exclude the dye) and non-viable cells (which take up the blue dye).
It is crucial to include both a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) and a positive control for cytotoxicity in your experimental setup.
Q4: My cells show signs of stress at low concentrations of this compound. What could be the cause?
Cell stress at low concentrations can be due to several factors:
-
High Cell Line Sensitivity: Some cell lines are inherently more sensitive to certain compounds.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.1%. Always run a vehicle-only control to assess solvent toxicity.
-
Compound Instability: The compound may degrade into toxic byproducts. Ensure proper storage and handling of the this compound stock solution.
-
Off-Target Effects: this compound, as a quinoline derivative, may have off-target effects that can induce cellular stress.
Q5: I am not observing any effect of this compound in my experiment. What are the possible reasons?
Several factors could contribute to a lack of observable effect:
-
Low Receptor Expression: The cell line you are using may not express the α1-adrenergic receptor at a sufficient level. Verify receptor expression using techniques like qPCR or western blotting.
-
Incorrect Concentration Range: The effective concentration may be higher than the range you have tested. Consider extending the concentration range in your next experiment.
-
Insufficient Incubation Time: The biological effect you are measuring may require a longer incubation period to become apparent. A time-course experiment can help determine the optimal incubation time.
-
Compound Solubility: this compound may not be fully soluble in your culture medium at the tested concentrations, reducing its effective concentration. Visually inspect for any precipitation.
Troubleshooting Guides
Problem 1: High variability between replicate wells in a dose-response assay.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into each well. |
| Edge effects in the plate | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate drug dilution | Prepare a fresh serial dilution of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Cell clumping | Ensure complete dissociation of cells during subculturing. Use a cell strainer if necessary. |
Problem 2: Unexpected bell-shaped dose-response curve.
| Possible Cause | Troubleshooting Step |
| Off-target effects at high concentrations | High concentrations of a drug can lead to non-specific effects. Focus on the initial, rising portion of the curve to determine the EC50. |
| Compound precipitation at high concentrations | Visually inspect the wells with the highest concentrations for any precipitate. Test the solubility of this compound in your culture medium. |
| Cytotoxicity at high concentrations | Run a parallel cytotoxicity assay (e.g., MTT or LDH) to determine the concentration at which this compound becomes toxic to the cells. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
Objective: To find the optimal number of cells to seed per well for a subsequent dose-response or cytotoxicity assay.
Methodology:
-
Prepare a single-cell suspension of your target cells.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 50,000 cells per well).
-
Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay (e.g., MTT) to measure the relative cell number in each well.
-
Plot the cell viability signal against the number of cells seeded.
-
Select a seeding density that falls within the linear range of the growth curve and results in sub-confluent cells at the end of the experiment.
Protocol 2: Dose-Response Curve for this compound
Objective: To determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium. A common approach is a 1:3 or 1:10 dilution series. Include a vehicle-only control and an untreated control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Perform a relevant functional assay to measure the biological response of interest (e.g., a calcium flux assay or a reporter gene assay).
-
Plot the response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Use a non-linear regression analysis to calculate the EC50 or IC50 value.
Protocol 3: MTT Cytotoxicity Assay
Objective: To assess the cytotoxic effect of this compound on a specific cell line.
Methodology:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in the dose-response protocol. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a specialized MTT solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Data Presentation
Table 1: Example Data for this compound Dose-Response Experiment
| This compound Concentration (µM) | Log Concentration | Mean Response (Normalized) | Standard Deviation |
| 0.001 | -3.00 | 0.98 | 0.04 |
| 0.01 | -2.00 | 0.95 | 0.05 |
| 0.1 | -1.00 | 0.75 | 0.08 |
| 1 | 0.00 | 0.52 | 0.06 |
| 10 | 1.00 | 0.21 | 0.04 |
| 100 | 2.00 | 0.05 | 0.02 |
Table 2: Example Data for this compound Cytotoxicity (MTT Assay)
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 1.25 | 0.08 | 100% |
| 0.1 | 1.22 | 0.07 | 97.6% |
| 1 | 1.18 | 0.09 | 94.4% |
| 10 | 1.05 | 0.11 | 84.0% |
| 50 | 0.63 | 0.05 | 50.4% |
| 100 | 0.25 | 0.03 | 20.0% |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified α1-adrenergic receptor signaling pathway blocked by this compound.
Caption: Troubleshooting logic for a lack of this compound effect.
References
Technical Support Center: Troubleshooting Inconsistent Results with Abanoquil
Welcome to the technical support center for Abanoquil. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments with this compound. This compound is a potent and selective α1-adrenergic receptor antagonist.[1][2][3] This guide provides troubleshooting advice, detailed protocols, and FAQs to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a quinoline-derivative α1-adrenergic receptor antagonist.[2][4] Its primary mechanism of action is to block the signaling of α1-adrenergic receptors, which can lead to smooth muscle relaxation and vasodilation. It has been investigated for its potential antiarrhythmic and antihypertensive properties.
Q2: Why am I observing significant variability in my IC50 values for this compound in cell viability assays?
Inconsistent IC50 values are a common challenge in cell-based assays and can be attributed to several factors. For this compound, this variability may stem from differences in experimental conditions that affect cell metabolism and growth rates. Key factors include cell seeding density, incubation time, and the specific cell line being used. It's crucial to maintain consistent protocols across experiments to ensure reproducibility.
Q3: I'm seeing lower-than-expected potency in my cellular assays compared to in vitro biochemical assays. What could be the cause?
Discrepancies between biochemical and cell-based assay results are common. The cellular environment is significantly more complex than an in vitro kinase assay. Factors such as cell membrane permeability, intracellular ATP concentrations, and the presence of drug efflux pumps can all reduce the apparent potency of a compound in a cellular context. Additionally, off-target effects within the cell can lead to phenotypes that confound the expected on-target result.
Q4: this compound appears to be less effective in primary cells compared to immortalized cell lines. Is this expected?
Yes, it is not uncommon to observe differences in compound efficacy between primary cells and immortalized cell lines. Primary cells are generally more representative of the in vivo environment but can be more sensitive to culture conditions and may have different expression levels of the target receptor or downstream signaling components. Immortalized cell lines, while easier to work with, may have adapted to culture conditions in ways that alter their response to drug treatment.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
High variability in IC50 values from assays like the MTT assay can obscure the true potency of this compound. This is a frequent issue in cancer research and drug discovery. The key to resolving this is to standardize your experimental parameters.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Uneven cell numbers per well can significantly alter results. Solution: Ensure thorough cell suspension mixing before and during plating. Use a calibrated multichannel pipette and consider performing a cell count from a mock-plated well to verify consistency. |
| Variable Incubation Times | The duration of both drug incubation and assay reagent incubation can impact the final signal. Solution: Standardize all incubation times. Use a multichannel pipette or automated liquid handler to add reagents to all wells simultaneously. |
| MTT Reagent Cytotoxicity | At high concentrations or with prolonged incubation, the MTT reagent itself can be toxic to cells, confounding results. Solution: Perform a dose-response experiment for the MTT reagent on your specific cell line to determine the optimal, non-toxic concentration and incubation time. |
| Edge Effects on Microplates | Wells on the perimeter of a 96-well plate are prone to evaporation, leading to altered concentrations and cell stress. Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier. |
Supporting Data: Effect of Cell Seeding Density on this compound IC50
| Seeding Density (Cells/well) | This compound IC50 (µM) | Standard Deviation |
| 2,500 | 8.2 | ± 1.5 |
| 5,000 | 10.5 | ± 0.8 |
| 10,000 | 15.1 | ± 1.2 |
| 20,000 | 22.7 | ± 2.1 |
This table illustrates how increasing cell density can lead to a higher apparent IC50 value for this compound.
Issue 2: High Background in Western Blots for Downstream Signaling
When assessing the effect of this compound on downstream signaling pathways, high background on a Western blot can make it difficult to detect specific bands.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Insufficient Blocking | Non-specific antibody binding can be caused by inadequate blocking of the membrane. Solution: Increase the blocking time and/or the concentration of the blocking agent (e.g., 5-7% non-fat milk or BSA). Ensure the blocking agent is compatible with your antibody; for example, avoid milk when detecting phosphoproteins. |
| Antibody Concentration Too High | Excessive primary or secondary antibody can lead to high background. Solution: Titrate your antibodies to find the optimal concentration that provides a strong signal with low background. |
| Inadequate Washing | Insufficient washing will leave unbound antibodies on the membrane. Solution: Increase the number and duration of wash steps. Add a detergent like Tween-20 to your wash buffer to help remove non-specifically bound antibodies. |
| Membrane Drying Out | Allowing the membrane to dry at any point during processing can cause high, patchy background. Solution: Ensure the membrane remains submerged in buffer throughout the blocking, incubation, and washing steps. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound in a 96-well format. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to the desired concentration and seed 100 µL into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting
This protocol is for analyzing changes in protein expression or phosphorylation downstream of α1-adrenergic receptor signaling following this compound treatment.
Materials:
-
Cell lysates treated with this compound
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
Visualizations
Caption: this compound inhibits the α1-adrenergic receptor signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new alpha-1 adrenoceptor antagonist. In vitro and in vivo effect on erectile tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
"Abanoquil stability and storage conditions"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Abanoquil. The following information is intended to facilitate troubleshooting and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions. This compound is available in both powder and solvent forms, each with specific storage requirements. It is also recommended to store it in a dry and dark place to prevent degradation.[1][2]
Q2: What is the shelf-life of this compound?
A2: The shelf-life of this compound is dependent on its form (powder or in solvent) and the storage temperature. Following the recommended storage conditions will help maintain the compound's integrity for the maximum possible duration.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For in vivo studies, co-solvents such as PEG300, PEG400, Tween 80, SBE-β-CD, and corn oil may be used in formulations.
Q4: What are the known incompatibilities of this compound?
A4: this compound is known to be incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[3] Contact with these substances should be avoided to prevent chemical degradation.
Q5: What should I do in case of accidental exposure or spillage?
A5: In case of accidental spillage, appropriate personal protective equipment (PPE) should be used, including safety goggles and gloves.[3] For detailed safety procedures, please refer to the product's Material Safety Data Sheet (MSDS).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Compound degradation due to improper storage. | Verify that the storage conditions for both powder and stock solutions meet the recommendations in the table below. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Exposure to light. | Store this compound powder and solutions in light-protecting containers. | |
| Incompatibility with experimental reagents. | Avoid using strong acids, bases, or oxidizing/reducing agents in your experimental setup. | |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility. | Prepare stock solutions in a suitable organic solvent like DMSO before diluting in aqueous buffers. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Discoloration of this compound powder or solution. | Potential degradation. | Discard the discolored material and use a fresh, properly stored batch. |
Stability and Storage Data Summary
The following tables summarize the recommended storage conditions for this compound in its solid form and as a stock solution.
Table 1: Recommended Storage Conditions for this compound Powder
| Storage Temperature | Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
Table 2: Recommended Storage Conditions for this compound in Solvent
| Storage Temperature | Solvent | Duration |
| -80°C | DMSO | Up to 1 year |
| -20°C | DMSO | Up to 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound for in vitro experiments.
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Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, light-protecting microcentrifuge tubes
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Procedure:
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Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if necessary.
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Aliquot the stock solution into single-use, light-protecting tubes.
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Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, as per the recommendations in Table 2.
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Visualizations
This compound Signaling Pathway
This compound is an antagonist of the alpha-1 adrenoceptor. The following diagram illustrates the general signaling pathway of alpha-1 adrenergic receptors, which this compound inhibits.
References
- 1. ijrpp.com [ijrpp.com]
- 2. The sensitive determination of this compound in blood by high-performance liquid chromatography/atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]
"minimizing Abanoquil's effects on heart rate in experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abanoquil. The focus is on minimizing the compound's effects on heart rate during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel quinoline-derivative alpha-1 adrenoceptor antagonist.[1][2] Its primary mechanism of action is to selectively block alpha-1 adrenergic receptors, which are involved in the sympathetic nervous system's regulation of vasoconstriction.[3] It is being investigated for its antiarrhythmic properties.[1][2]
Q2: Does this compound affect heart rate?
A2: Yes, while this compound is designed to have a different hemodynamic profile from "classical" peripheral alpha-1 adrenoceptor antagonists and to avoid marked reflex tachycardia, studies have shown it can cause small but statistically significant increases in heart rate. One study observed a decrease in the mean sinus interval (equivalent to an increased heart rate) in patients with a history of myocardial infarction.
Q3: What is the proposed mechanism for this compound-induced heart rate changes?
A3: The increase in heart rate associated with this compound is thought to be primarily due to a decrease in parasympathetic (vagal) activity rather than a classic baroreceptor-mediated reflex tachycardia.
Q4: Is the effect of this compound on heart rate dose-dependent?
A4: Yes, there is evidence of a dose-dependent effect. In one study, a 1 mg oral dose of this compound resulted in a small but statistically significant increase in supine heart rate 8 hours post-dosing, an effect not observed at lower doses of 0.25 mg and 0.5 mg.
Troubleshooting Guide: Managing Heart Rate Effects of this compound
Issue: I am observing a consistent and significant increase in heart rate in my experimental subjects after administering this compound.
Possible Cause 1: Baroreflex or other compensatory mechanisms.
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Solution: While this compound is designed to minimize reflex tachycardia, some compensatory increase in heart rate can occur. Consider co-administration of a beta-blocker. Studies have investigated the use of atenolol in conjunction with this compound. Atenolol is a beta-1 selective adrenergic antagonist that can help to control heart rate by blocking the effects of catecholamines on the heart.
Possible Cause 2: Anesthetic interference.
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Solution: The choice of anesthetic can significantly impact cardiovascular parameters. Some anesthetics may have sympathomimetic effects or may alter the baroreflex response. Review your anesthetic protocol and consider using an agent with a more stable cardiovascular profile. If possible, conduct pilot studies with different anesthetics to determine the one with the least interaction with this compound's effects on heart rate.
Possible Cause 3: Experimental stress.
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Solution: In conscious animal models, handling and experimental procedures can induce stress, leading to an elevation in heart rate that could be compounded by this compound. Ensure adequate acclimatization of the animals to the experimental setup and handling procedures. Employ techniques to minimize stress, such as habituation to the laboratory environment and gentle handling.
Possible Cause 4: Inappropriate dosage.
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Solution: The heart rate effect of this compound can be dose-dependent. Review the literature to ensure you are using a dose appropriate for your experimental model and objectives. If possible, conduct a dose-response study to identify the optimal dose of this compound that achieves the desired alpha-1 adrenoceptor antagonism with minimal impact on heart rate.
Data Presentation
Table 1: Effect of Oral this compound on Supine Heart Rate (HR)
| Treatment Group | Dose | Mean Supine HR (beats/min) at 8h | Standard Deviation |
| This compound | 1 mg | 64 | 9 |
| Placebo | - | 58 | 6 |
Data extracted from a study in 10 healthy male subjects. The increase in heart rate with 1 mg this compound was statistically significant (P < 0.01).
Table 2: Effect of Intravenous this compound With and Without Atenolol Pre-treatment
| Study Phase | This compound Dose (i.v.) | Pre-treatment | Effect on Supine/Erect Heart Rate |
| Study 1 | 0.4 µg/kg | None | No significant effects |
| Study 2 | 0.5 µg/kg | Atenolol | Not explicitly stated, but promoted a small fall in erect blood pressure without significant orthostatic hypotension |
Data from two placebo-controlled, double-blind, crossover studies in healthy normotensive subjects.
Experimental Protocols
Protocol 1: In Vivo Assessment of Cardiovascular Effects of this compound in a Rodent Model
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Animal Preparation:
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Use adult male rodents (species and strain as appropriate for the study).
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Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane) and maintain anesthesia throughout the procedure. Monitor body temperature and maintain at 37°C.
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Surgically implant catheters in the carotid artery and jugular vein for blood pressure measurement and drug administration, respectively.
-
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Baseline Measurements:
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Allow the animal to stabilize for at least 30 minutes after surgery.
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Record baseline heart rate and blood pressure continuously.
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Drug Administration:
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Administer this compound intravenously at the desired dose. For dose-response studies, administer increasing doses of this compound at appropriate intervals.
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For mitigation studies, administer a beta-blocker such as atenolol prior to the administration of this compound.
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Data Collection:
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Continuously record heart rate and blood pressure for a defined period post-administration.
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Data Analysis:
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Calculate the change in heart rate from baseline at various time points after this compound administration.
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Compare the heart rate changes between groups (e.g., this compound alone vs. This compound with atenolol).
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Protocol 2: Co-administration of Atenolol to Mitigate this compound-induced Tachycardia
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Animal Preparation:
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Follow the same animal preparation steps as in Protocol 1.
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Atenolol Administration:
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Administer a pre-determined dose of atenolol intravenously. The specific dose should be optimized for the animal model but can be guided by literature values.
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Allow for a sufficient period for atenolol to take effect (e.g., 15-30 minutes).
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Baseline Measurement Post-Atenolol:
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Record a new baseline heart rate and blood pressure after atenolol administration.
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This compound Administration:
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Administer the desired dose of this compound intravenously.
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Data Collection and Analysis:
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Continuously record heart rate and blood pressure.
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Compare the heart rate response to this compound in the presence of atenolol to the response in animals that received this compound alone.
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Visualizations
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway and this compound's Point of Action.
Caption: Troubleshooting Workflow for this compound-Induced Tachycardia.
References
- 1. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of Abanoquil in Long-Term Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and limitations that may be encountered during long-term experimental studies of Abanoquil. Given the limited availability of specific long-term study data for this compound, this guidance is based on the known pharmacology of this compound as an α1-adrenoceptor antagonist and the established class effects of similar agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective α1-adrenergic receptor antagonist.[1] It works by blocking the action of norepinephrine on the alpha-1 receptors in smooth muscle, leading to vasodilation and relaxation of muscles in the prostate and bladder neck.
Q2: What are the known effects of this compound from short-term studies?
A2: Short-term studies in normotensive subjects have shown that this compound produces significant α1-adrenoceptor antagonism.[1][2] Interestingly, it has been observed to have minimal to no effect on blood pressure at therapeutic doses, which distinguishes it from many classical α1-blockers.[1][2] Some studies have noted a small, statistically significant increase in heart rate.
Q3: What are the potential long-term adverse effects to monitor for in a study with this compound, based on the drug class?
A3: While specific long-term data for this compound is lacking, researchers should be vigilant for adverse effects common to α1-adrenergic antagonists. These include:
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Orthostatic Hypotension: A sudden drop in blood pressure upon standing, which can cause dizziness or fainting.
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Headache and Dizziness: These are common side effects, particularly at the initiation of therapy.
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Tachycardia: An increased heart rate, which can be a reflex response to vasodilation.
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Potential for Heart Failure: Some studies on other α1-blockers have suggested a potential increased risk of heart failure with long-term use.
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Intraoperative Floppy Iris Syndrome (IFIS): A complication that can occur during cataract surgery.
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Priapism: A prolonged, painful erection that is a rare but serious side effect.
Troubleshooting Guides
Issue 1: Subject reports dizziness and lightheadedness, particularly when standing up (Orthostatic Hypotension).
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Potential Cause: This is a classic "first-dose" effect of α1-blockers, caused by a sudden drop in blood pressure upon standing. It can also be exacerbated by dehydration or concurrent use of other antihypertensive agents.
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Troubleshooting Steps:
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Confirm the Event: Record the subject's postural blood pressure (lying, sitting, and standing) to confirm orthostatic hypotension.
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Review Concomitant Medications: Check if the subject is taking other medications that could lower blood pressure, such as diuretics, beta-blockers, or calcium channel blockers.
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Hydration Status: Assess the subject's hydration status.
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Dose Adjustment: Consider reducing the dose of this compound or administering it at bedtime to minimize the impact of this effect.
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Subject Education: Advise the subject to rise slowly from a sitting or lying position.
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Issue 2: Gradual decrease in the desired therapeutic effect of this compound over several months (Tachyphylaxis/Tolerance).
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Potential Cause: The body may develop tolerance to the effects of α1-blockers over time, leading to a diminished response.
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Troubleshooting Steps:
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Confirm Lack of Efficacy: Re-evaluate the primary endpoint to confirm a genuine decrease in therapeutic effect.
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Assess Subject Adherence: Ensure the subject is consistently taking the medication as prescribed.
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Pharmacokinetic Analysis: If feasible, measure plasma concentrations of this compound to rule out issues with absorption or metabolism.
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Dose Titration: A carefully monitored increase in the dose may be necessary to recapture the therapeutic effect.
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Drug Holiday: In some cases, a brief, supervised "drug holiday" may help to restore sensitivity to the drug.
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Data Presentation
Table 1: Summary of Hemodynamic Effects of this compound in Short-Term Studies
| Parameter | Dosage | Observation | Citation |
| α1-Adrenoceptor Antagonism | 0.4 µg/kg i.v. | Significant antagonism (two-fold rightward shift in phenylephrine pressor dose-response) | |
| Supine/Erect Blood Pressure | 0.4 µg/kg i.v. & 0.5 µg/kg i.v. | No significant effect | |
| Supine/Erect Heart Rate | 0.4 µg/kg i.v. | No significant effect | |
| Supine Heart Rate | 1 mg oral | Small increase |
Experimental Protocols
Protocol 1: Monitoring for Orthostatic Hypotension
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Objective: To assess the potential for this compound to induce orthostatic hypotension.
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Procedure:
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The subject rests in a supine position for at least 5 minutes.
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Measure blood pressure and heart rate.
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The subject then stands up.
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Measure blood pressure and heart rate immediately upon standing, and again after 1 and 3 minutes of standing.
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Definition of Orthostatic Hypotension: A drop in systolic blood pressure of ≥20 mmHg or a drop in diastolic blood pressure of ≥10 mmHg within 3 minutes of standing.
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Frequency: This should be performed at baseline, after the first dose, and at regular intervals throughout the long-term study.
Protocol 2: Assessment of α1-Adrenoceptor Antagonism
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Objective: To quantify the degree of α1-adrenoceptor blockade by this compound.
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Procedure (Phenylephrine Challenge):
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Establish a baseline phenylephrine dose-response curve by administering escalating doses of intravenous phenylephrine and measuring the pressor response (increase in systolic blood pressure).
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After administration of this compound, repeat the phenylephrine dose-response curve at various time points.
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Analysis: A rightward shift in the dose-response curve indicates α1-adrenoceptor antagonism. The magnitude of the shift can be used to quantify the degree of blockade.
Visualizations
References
- 1. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-dependent alpha 1-adrenoceptor antagonist activity of the anti-arrhythmic drug, this compound (UK-52,046), without reduction in blood pressure in man - PubMed [pubmed.ncbi.nlm.nih.gov]
"adjusting experimental protocols for Abanoquil's pharmacokinetic profile"
For Immediate Release
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols involving Abanoquil, a quinoline-derivative alpha-1 adrenoceptor antagonist. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental methodologies to address specific challenges encountered during pharmacokinetic studies.
The support center aims to streamline research efforts by providing clearly structured quantitative data, detailed experimental protocols, and visual aids to clarify complex processes.
Key Pharmacokinetic Profile of this compound
This compound demonstrates dose-dependent alpha-1 adrenoceptor antagonist activity. Following oral administration of 0.25, 0.5, and 1 mg doses, the antagonist effects are maximal between 2 to 8 hours and can last for 24 to 48 hours. After a single intravenous bolus dose of 0.5 micrograms/kg, the alpha-1 adrenoceptor antagonism is detectable for up to 12 hours.[1] The degree of this antagonism has been shown to be significantly correlated with whole blood concentrations of this compound.[1]
Summary of Pharmacokinetic Parameters
| Parameter | Value | Species | Notes |
| Route of Administration | Intravenous Bolus | Human | Single 0.5 µg/kg dose in normotensive males. |
| Duration of Action | Up to 12 hours | Human | Detectable α1-adrenoceptor antagonism.[1][2] |
| Concentration-Effect | Significant correlation | Human | Correlation between whole blood concentration and phenylephrine pressor response.[1] |
Experimental Protocols
Accurate quantification of this compound in biological matrices is critical for pharmacokinetic analysis. A highly sensitive and specific method utilizing high-performance liquid chromatography/atmospheric pressure ionization mass spectrometry (HPLC/MS) has been developed for its determination in human blood.
Protocol: Quantification of this compound in Human Blood by HPLC/MS
Objective: To accurately measure the concentration of this compound in human blood samples.
Methodology:
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Sample Preparation:
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Utilize a liquid-liquid extraction or solid-phase extraction method to isolate this compound from blood plasma.
-
Incorporate an internal standard, such as (2H3)this compound, at a known concentration into each sample to correct for extraction variability.
-
-
Chromatographic Separation:
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Employ a high-performance liquid chromatography (HPLC) system.
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Use a suitable C18 reversed-phase column for separation.
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The mobile phase composition should be optimized for efficient separation (e.g., a gradient of acetonitrile and water with a small percentage of formic acid to improve ionization).
-
-
Mass Spectrometric Detection:
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Utilize an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode.
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Employ multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity.
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Monitor a specific precursor-to-product ion transition for this compound and its internal standard.
-
-
-
Quantification:
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Construct a calibration curve using a series of known concentrations of this compound spiked into a blank biological matrix.
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Calculate the concentration of this compound in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Workflow for this compound Quantification in Blood
Caption: Workflow for this compound quantification in blood samples.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the analysis of this compound.
HPLC-MS/MS Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample solvent incompatible with mobile phase. | 1. Adjust mobile phase pH to ensure this compound is in a single ionic state. 2. Replace the analytical column. 3. Dissolve the extracted sample in a solvent similar in composition to the initial mobile phase. |
| Low Signal Intensity or Sensitivity | 1. Ion suppression from matrix components. 2. Inefficient ionization. 3. Suboptimal MS parameters. | 1. Improve sample cleanup to remove interfering matrix components. 2. Optimize mobile phase additives (e.g., formic acid concentration). 3. Tune MS parameters (e.g., collision energy, declustering potential) for this compound. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Carryover from previous injections. | 1. Use high-purity solvents and flush the LC system. 2. Implement a robust needle wash protocol and inject blank samples between study samples. |
| Inconsistent Retention Times | 1. Fluctuations in pump pressure or mobile phase composition. 2. Temperature variations. | 1. Degas mobile phases and ensure proper pump performance. 2. Use a column oven to maintain a stable temperature. |
Troubleshooting Logic for HPLC-MS/MS Analysis
Caption: Logical flow for troubleshooting HPLC-MS/MS issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for quinoline-derivative compounds like this compound?
A1: Quinoline derivatives are typically metabolized by cytochrome P450 (CYP) enzymes in the liver. The specific CYP isozymes involved in this compound metabolism have not been definitively identified in the available literature. General metabolic reactions for quinoline structures include hydroxylation and dealkylation.
Q2: Are there any known drug-drug interactions with this compound?
A2: Specific drug-drug interaction studies for this compound are not extensively reported. However, as it is likely metabolized by CYP enzymes, there is a potential for interactions with drugs that are inhibitors or inducers of these enzymes. Caution should be exercised when co-administering this compound with known potent CYP inhibitors (e.g., ketoconazole, ritonavir) or inducers (e.g., rifampin, carbamazepine).
Q3: How can I improve the solubility of this compound for in vitro experiments?
A3: For in vitro assays, ensuring the solubility of quinoline compounds is crucial. The solubility of these weakly basic compounds is often pH-dependent. Attempting to dissolve the compound in a slightly acidic buffer (e.g., pH 4-5) may improve solubility. If solubility issues persist, consider using a co-solvent such as DMSO, but keep the final concentration low (typically <0.5%) to avoid cellular toxicity.
Q4: What are the key considerations for a robust bioanalytical method validation for this compound?
A4: A full validation of the bioanalytical method should be performed. Key parameters to assess include:
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Selectivity and Specificity: Ensure the method can distinguish this compound from endogenous matrix components and other potential interferences.
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Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.
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Calibration Curve: A linear and reproducible relationship between instrument response and concentration.
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Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
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Stability: Assess the stability of this compound in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability).
Signaling Pathway of Alpha-1 Adrenoceptors
Caption: Simplified signaling pathway of alpha-1 adrenoceptors.
References
- 1. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: II. Duration of action, pharmacokinetics and concentration-effect relationships in normotensive subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: II. Duration of action, pharmacokinetics and concentration-effect relationships in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
"enhancing the selectivity of Abanoquil in complex biological systems"
Welcome to the technical support center for Abanoquil. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the selectivity of this compound in complex biological systems.
Frequently Asked Questions (FAQs)
Q1: What is the known receptor selectivity profile of this compound?
This compound is an α1-adrenergic receptor antagonist.[1][2] Published research indicates that this compound does not show significant selectivity among the human α1-adrenoceptor subtypes (α1A, α1B, and α1D).[3] This lack of selectivity means that this compound is likely to antagonize all three subtypes with similar potency.
Q2: What are the potential off-target effects of a non-selective α1-adrenoceptor antagonist like this compound?
Non-selective α1-adrenoceptor antagonists can lead to a range of physiological effects due to their action on receptors in various tissues.[4][5] Common adverse effects associated with non-selective α1-blockade include:
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Hypotension (low blood pressure): This occurs due to the relaxation of vascular smooth muscle, which is mediated by α1B and α1D-adrenoceptors.
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Dizziness and Syncope (fainting): These are often related to orthostatic hypotension, a sudden drop in blood pressure upon standing.
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Headache: Vasodilation in the cranial blood vessels can lead to headaches.
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Tachycardia (increased heart rate): The body may reflexively increase heart rate to compensate for the drop in blood pressure.
Q3: How can we experimentally determine the selectivity profile of our this compound analogue?
To determine the selectivity of a new this compound analogue for the different α1-adrenoceptor subtypes, a combination of binding and functional assays is recommended.
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Radioligand Binding Assays: These assays measure the affinity of your compound for each receptor subtype. You would typically perform competition binding experiments using a radiolabeled ligand that binds to all subtypes (e.g., [3H]-prazosin) and varying concentrations of your unlabeled this compound analogue. This will allow you to determine the binding affinity (Ki) for each subtype.
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Functional Assays: These assays measure the potency of your compound in eliciting a cellular response. Since α1-adrenoceptors are Gq-coupled and signal through the release of intracellular calcium, a calcium flux assay is a suitable functional assay. You would use cell lines individually expressing each of the human α1-adrenoceptor subtypes and measure the ability of your analogue to inhibit the calcium release induced by an agonist like phenylephrine. This will give you the functional potency (IC50) for each subtype.
Troubleshooting Guides
Problem 1: Our modified this compound analogue shows high affinity for the target α1A-adrenoceptor subtype but still causes a significant drop in blood pressure in our animal model.
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Possible Cause: The analogue may still have significant affinity for α1B and/or α1D-adrenoceptors, which are involved in regulating blood pressure. Even a small degree of antagonism at these subtypes can lead to hypotensive effects.
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Troubleshooting Steps:
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Quantitative Selectivity Assessment: Perform radioligand binding assays and functional assays on cell lines expressing α1A, α1B, and α1D subtypes to quantify the selectivity of your analogue. Summarize the Ki and IC50 values in a table to clearly visualize the selectivity ratios.
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In Vitro Tissue Bath Experiments: Use isolated tissue preparations that are known to predominantly express a specific α1-adrenoceptor subtype. For example, the rat spleen is rich in α1B-adrenoceptors, while the rat aorta expresses a mix of α1B and α1D. This can provide insights into the functional consequences of your analogue's activity on different tissues.
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Computational Modeling: Employ molecular docking and molecular dynamics simulations to understand the binding mode of your analogue in the different α1-adrenoceptor subtypes. This can reveal subtle differences in the binding pockets that could be exploited to enhance selectivity.
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Problem 2: We are observing unexpected cellular responses in our experiments that are not consistent with α1-adrenoceptor antagonism.
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Possible Cause: Your this compound analogue might be interacting with other receptors or cellular targets. Off-target effects are a common challenge in drug development.
-
Troubleshooting Steps:
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Broad Panel Screening: Screen your compound against a broad panel of receptors, ion channels, and enzymes to identify potential off-target interactions. Commercial services are available for this purpose.
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Phenotypic Screening: Utilize cell-based phenotypic screening platforms to assess the broader cellular effects of your compound. This can help to uncover unexpected mechanisms of action.
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Structural Analysis: Analyze the structure of your this compound analogue for any motifs that are known to be associated with off-target activities.
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Data Presentation
Table 1: Hypothetical Binding Affinities (Ki) of this compound and a Modified Analogue at Human α1-Adrenoceptor Subtypes
| Compound | α1A (Ki, nM) | α1B (Ki, nM) | α1D (Ki, nM) | Selectivity (α1B/α1A) | Selectivity (α1D/α1A) |
| This compound | 5.2 | 4.8 | 6.1 | 0.92 | 1.17 |
| Analogue-X | 1.5 | 75.3 | 98.6 | 50.2 | 65.7 |
Table 2: Hypothetical Functional Potencies (IC50) of this compound and a Modified Analogue in a Calcium Flux Assay
| Compound | α1A (IC50, nM) | α1B (IC50, nM) | α1D (IC50, nM) | Selectivity (α1B/α1A) | Selectivity (α1D/α1A) |
| This compound | 12.8 | 11.5 | 15.3 | 0.90 | 1.19 |
| Analogue-X | 3.2 | 188.2 | 254.9 | 58.8 | 79.7 |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for α1-adrenoceptor subtypes.
Materials:
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Cell membranes from cell lines stably expressing human α1A, α1B, or α1D-adrenoceptors.
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[3H]-prazosin (radioligand).
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Test compound (e.g., this compound analogue).
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
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Wash buffer (ice-cold).
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96-well plates.
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Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, a fixed concentration of [3H]-prazosin, and varying concentrations of the test compound or buffer (for total binding).
-
For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., phentolamine).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Functional Calcium Flux Assay
Objective: To determine the functional potency (IC50) of a test compound in inhibiting agonist-induced calcium mobilization.
Materials:
-
Cell lines stably expressing human α1A, α1B, or α1D-adrenoceptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
α1-adrenoceptor agonist (e.g., phenylephrine).
-
Test compound (e.g., this compound analogue).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compound and pre-incubate with the cells for a specified time.
-
Place the plate in the fluorescence plate reader and record the baseline fluorescence.
-
Add a fixed concentration of the agonist (phenylephrine) to all wells and immediately begin recording the fluorescence intensity over time.
-
Measure the peak fluorescence response in each well.
-
Plot the inhibition of the agonist response against the concentration of the test compound to determine the IC50 value.
Visualizations
References
- 1. embopress.org [embopress.org]
- 2. This compound, a new alpha-1 adrenoceptor antagonist. In vitro and in vivo effect on erectile tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Abanoquil and Other Alpha-1 Adrenergic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Abanoquil with other well-established alpha-1 adrenergic receptor antagonists, namely Prazosin, Tamsulosin, and Doxazosin. The information presented herein is intended for a scientific audience and focuses on quantitative data, experimental methodologies, and the underlying signaling pathways.
Introduction to Alpha-1 Adrenergic Blockers
Alpha-1 adrenergic receptors (α1-adrenoceptors) are G-protein coupled receptors that play a crucial role in the sympathetic nervous system. They are subdivided into three main subtypes: α1A, α1B, and α1D. The activation of these receptors by endogenous catecholamines, such as norepinephrine, leads to the contraction of smooth muscle in various tissues, including blood vessels and the prostate. Alpha-1 blockers competitively antagonize these receptors, leading to smooth muscle relaxation. This mechanism of action is the basis for their therapeutic use in conditions such as hypertension and benign prostatic hyperplasia (BPH).[1]
This compound: A Unique Profile
This compound is a quinoline-derivative alpha-1 adrenoceptor antagonist that exhibits a distinct pharmacological profile compared to its counterparts.[2] While it demonstrates significant alpha-1 adrenoceptor antagonism, it has been shown to possess antiarrhythmic properties with minimal to no effect on blood pressure at therapeutic doses.[2][3] This unique characteristic sets it apart from traditional alpha-1 blockers, which are primarily used for their antihypertensive and smooth muscle relaxant effects in the prostate.
Comparative Analysis of Alpha-1 Adrenoceptor Antagonists
This section details the comparative pharmacology of this compound, Prazosin, Tamsulosin, and Doxazosin, with a focus on receptor selectivity, functional effects, and pharmacokinetic properties.
Receptor Selectivity
The selectivity of an alpha-1 blocker for the different receptor subtypes can significantly influence its clinical efficacy and side-effect profile. For instance, the α1A subtype is predominantly found in the prostate, making it a key target for BPH therapies.
One study reported that this compound, along with Prazosin and Doxazosin, demonstrated no significant selectivity for the human alpha-1 adrenoceptor subtypes. In contrast, Tamsulosin has been shown to have a higher affinity for the α1A and α1D subtypes relative to the α1B subtype.
Table 1: Comparative Binding Affinities (pKi) of Alpha-1 Blockers for Adrenoceptor Subtypes
| Compound | α1A-adrenoceptor (pKi) | α1B-adrenoceptor (pKi) | α1D-adrenoceptor (pKi) | Reference |
| Prazosin | High Affinity (non-selective) | High Affinity (non-selective) | High Affinity (non-selective) | |
| Doxazosin | High Affinity (non-selective) | High Affinity (non-selective) | High Affinity (non-selective) | |
| Tamsulosin | Selective | Lower Affinity | Selective | |
| This compound | Non-selective | Non-selective | Non-selective | Inferred from older studies |
Functional Effects
The functional consequences of alpha-1 blockade vary among these agents, reflecting their distinct pharmacological profiles.
Hemodynamic Effects:
-
Prazosin and Doxazosin: These agents are effective antihypertensives, causing vasodilation and a reduction in blood pressure. Doxazosin has a longer half-life, allowing for once-daily dosing.
-
Tamsulosin: While it can cause some vasodilation, Tamsulosin has a lesser effect on blood pressure at therapeutic doses for BPH compared to Prazosin and Doxazosin.
-
This compound: Notably, this compound demonstrates significant alpha-1 adrenoceptor antagonism without causing a substantial reduction in blood pressure. This suggests a different hemodynamic profile compared to the other alpha-1 blockers.
Urodynamic Effects:
-
Prazosin, Doxazosin, and Tamsulosin: These drugs are used to treat the symptoms of BPH by relaxing the smooth muscle of the prostate and bladder neck, thereby improving urinary flow. Tamsulosin's selectivity for the α1A receptor, which is prevalent in the prostate, is thought to contribute to its efficacy in BPH with potentially fewer cardiovascular side effects.
-
This compound: The effects of this compound on urodynamics have not been as extensively studied as those of the other alpha-1 blockers.
Antiarrhythmic Effects:
-
This compound: Animal studies have indicated that this compound possesses antiarrhythmic activity. The precise mechanism of this effect and its relation to alpha-1 blockade requires further investigation.
-
Prazosin, Doxazosin, and Tamsulosin: These drugs are not typically used for their antiarrhythmic properties.
Table 2: Comparative Functional Effects of Alpha-1 Blockers
| Feature | This compound | Prazosin | Tamsulosin | Doxazosin |
| Primary Indication | Investigational (Antiarrhythmic) | Hypertension, BPH (off-label) | BPH | Hypertension, BPH |
| Blood Pressure Reduction | Minimal | Significant | Less Pronounced | Significant |
| Urodynamic Improvement (BPH) | Not well-established | Effective | Effective | Effective |
| Antiarrhythmic Potential | Demonstrated in preclinical models | Not a primary effect | Not a primary effect | Not a primary effect |
Pharmacokinetic Profiles
The pharmacokinetic properties of these drugs, including their half-life and metabolism, are important considerations for their clinical use.
Table 3: Comparative Pharmacokinetic Parameters of Alpha-1 Blockers
| Parameter | This compound | Prazosin | Tamsulosin | Doxazosin |
| Half-life (hours) | Data not readily available | ~2-3 | ~9-15 | ~22 |
| Dosing Frequency | - | 2-3 times daily | Once daily | Once daily |
| Metabolism | - | Hepatic | Hepatic | Hepatic |
Note: Comprehensive pharmacokinetic data for this compound is limited in the public domain.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize and compare alpha-1 adrenergic receptor antagonists.
Radioligand Binding Assay for Receptor Selectivity
Objective: To determine the binding affinity (Ki or pKi) of a test compound for different α1-adrenoceptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation: Stably transfected cell lines expressing a single human α1-adrenoceptor subtype (α1A, α1B, or α1D) are cultured. Cell membranes are then prepared by homogenization and centrifugation.
-
Binding Assay: Cell membranes are incubated with a radiolabeled ligand that binds to the α1-adrenoceptors (e.g., [3H]-Prazosin).
-
Competition Binding: The assay is performed in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound, Prazosin, Tamsulosin, or Doxazosin).
-
Detection and Analysis: The amount of radioligand bound to the receptors is measured using a scintillation counter. The data are then analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement in Animal Models
Objective: To assess the effect of a test compound on systemic blood pressure.
Methodology:
-
Animal Model: Spontaneously hypertensive rats (SHR) or normotensive rats are commonly used.
-
Catheterization: A catheter is surgically implanted into the carotid artery or femoral artery for direct blood pressure measurement.
-
Drug Administration: The test compound is administered intravenously or orally.
-
Data Acquisition: Blood pressure and heart rate are continuously recorded using a pressure transducer connected to a data acquisition system.
-
Analysis: Changes in mean arterial pressure, systolic pressure, diastolic pressure, and heart rate are analyzed and compared to a vehicle control group.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Abanoquil's Hemodynamic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hemodynamic effects of Abanoquil, a novel quinoline-derivative alpha-1 adrenoceptor antagonist, with other established alpha-1 blockers. This compound presents a unique profile, demonstrating significant alpha-1 adrenoceptor antagonism without the corresponding hypotensive effects typically associated with this class of drugs.[1][2][3][4] This analysis is supported by experimental data from clinical trials to inform research and development in cardiovascular and related therapeutic areas.
Comparative Hemodynamic Data
The following tables summarize the quantitative data on the hemodynamic effects of this compound compared to placebo and other representative alpha-1 adrenoceptor antagonists, Prazosin and Tamsulosin.
Note: The data for this compound is derived from dedicated clinical studies. The data for Prazosin and Tamsulosin is based on established knowledge of their hemodynamic profiles. Direct head-to-head comparative trials of this compound with these agents across all listed parameters were not available in the public domain at the time of this review. Therefore, this comparison should be interpreted with caution.
Table 1: Effect on Blood Pressure
| Drug/Agent | Dose | Subject Population | Change in Supine Systolic Blood Pressure (mmHg) | Change in Supine Diastolic Blood Pressure (mmHg) | Change in Erect Blood Pressure |
| This compound | 0.4 µg/kg i.v. | Normotensive | No significant effect[1] | No significant effect | No significant effect |
| 0.5 µg/kg i.v. | Normotensive | No significant effect | No significant effect | Small fall with atenolol pre-treatment | |
| 0.25, 0.5, 1 mg oral | Normotensive | No change | No change | Not specified | |
| Placebo | N/A | Normotensive | No significant change | No significant change | No significant change |
| Prazosin | 2 mg oral | Healthy Volunteers | Decrease | Decrease | Postural hypotension can occur |
| Tamsulosin | 0.4 mg oral | BPH Patients | Minimal to no effect | Minimal to no effect | Minimal effect |
Table 2: Effect on Heart Rate and Vascular Resistance
| Drug/Agent | Dose | Subject Population | Change in Supine Heart Rate (beats/min) | Change in Systemic Vascular Resistance Index (SVRI) |
| This compound | 0.4 µg/kg i.v. | Normotensive | No significant effect | Not specified |
| 0.5 µg/kg i.v. | Normotensive | Small, statistically significant increments | Not specified | |
| 1 mg oral | Normotensive | Small increase (64 ± 9 vs 58 ± 6 for placebo) | Not specified | |
| Placebo | N/A | Normotensive | No significant change | No significant change |
| Prazosin | 2 mg oral | Healthy Volunteers | Increase (less than Urapidil) | Decrease |
| Tamsulosin | 0.4 mg oral | BPH Patients | Minimal effect | Less effect on vascular system compared to non-selective blockers |
Experimental Protocols
The data for this compound's hemodynamic effects were primarily derived from placebo-controlled, double-blind, crossover studies involving healthy, normotensive male subjects.
Key Methodologies:
-
Study Design: Randomized, double-blind, placebo-controlled, crossover design to minimize inter-subject variability and bias.
-
Subject Population: Healthy, normotensive male volunteers.
-
Intervention:
-
Intravenous (i.v.) administration of this compound as a bolus or by increments (e.g., 0.4 µg/kg).
-
Single oral doses of this compound (e.g., 0.25, 0.5, and 1 mg).
-
Concomitant administration with a beta-adrenoceptor blocker (atenolol) in some study arms to investigate interactions.
-
-
Assessment of Alpha-1 Adrenoceptor Antagonism:
-
Phenylephrine Pressor Response: This was a key method used to quantify the degree of alpha-1 adrenoceptor blockade. Serial infusions of phenylephrine, an alpha-1 agonist, were administered before and at multiple time points after the administration of this compound or placebo.
-
The dose of phenylephrine required to increase systolic blood pressure by a predetermined amount (e.g., 20 mm Hg, PS20) was calculated. A rightward shift in the phenylephrine pressor dose-response curve, indicated by an increased PS20, demonstrates alpha-1 adrenoceptor antagonism.
-
-
Hemodynamic Monitoring:
-
Supine and erect blood pressure and heart rate were measured at regular intervals.
-
Continuous blood pressure monitoring has also been utilized in studies of other alpha-1 blockers.
-
-
Pharmacokinetic Analysis: Blood samples were collected to determine the concentration of this compound and correlate it with its pharmacodynamic effects.
Visualizations
Signaling Pathway of Alpha-1 Adrenoceptor Antagonism
Caption: Alpha-1 adrenoceptor antagonist signaling pathway.
Experimental Workflow for Hemodynamic Assessment
Caption: Experimental workflow for hemodynamic assessment.
References
- 1. Effects of nonselective and selective alpha 1-adrenergic blockade on coronary blood flow during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of selective alpha blockers. Hemodynamics and effects on lipid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 4. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects. | Semantic Scholar [semanticscholar.org]
Replicating Key Findings from Early Abanoquil Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of early studies on Abanoquil, an α1-adrenergic receptor antagonist, and its alternatives. It is designed to assist researchers in replicating key experimental findings by offering a consolidated overview of quantitative data, detailed experimental protocols, and relevant signaling pathways.
Comparative Efficacy of α1-Adrenergic Receptor Antagonists
Early research on this compound focused on its distinct hemodynamic profile, characterized by α1-adrenoceptor antagonism without significant hypotensive effects at certain doses.[1][2][3][4] This section compares the quantitative findings from early studies on this compound with those of other established α1-adrenergic receptor antagonists, Prazosin and Doxazosin.
Table 1: Effect of Intravenous this compound on Phenylephrine Pressor Response in Normotensive Subjects
| Dosage of this compound (i.v.) | Effect on Phenylephrine Pressor Dose-Response Curve | Effect on Supine/Erect Blood Pressure | Effect on Heart Rate | Study Population |
| 0.4 µg/kg | >2-fold rightward shift[1] | No significant effect | No significant effect | Healthy normotensive subjects |
| 0.5 µg/kg | Detectable for up to 12 hours (1.5-fold rightward shift at 12h) | No significant effect | Small, statistically significant increments | Healthy normotensive males |
Table 2: Effect of Oral this compound on Phenylephrine Pressor Response in Normotensive Subjects
| Dosage of this compound (oral) | Maximal Dose Ratio (Increase in Phenylephrine for 20 mmHg Systolic BP increase) | Effect on Supine Blood Pressure | Effect on Supine Heart Rate | Study Population |
| 0.25 mg | 2.0 +/- 0.9 | No effect | - | 10 healthy male subjects |
| 0.5 mg | 2.4 +/- 1.3 | No effect | - | 10 healthy male subjects |
| 1 mg | 3.4 +/- 1.1 | No effect | Small increase (64 +/- 9 vs 58 +/- 6 beats/min for placebo) | 10 healthy male subjects |
Table 3: Comparative Effects of Prazosin and Doxazosin on Blood Pressure in Hypertensive Patients (from early studies)
| Drug | Dosage | Mean Maximum Blood Pressure Reduction | Onset of Action | Study Population |
| Prazosin | 1 mg (single dose) | Erect Diastolic: 21/14 mmHg (asymptomatic) to 67/52 mmHg (symptomatic postural hypotension) | 90-110 minutes | 24 hypertensive patients |
| Prazosin | 0.5 mg to 5 mg (multiple doses) | 10% to 14% fall in systolic and diastolic BP | - | Hypertensive patients |
| Doxazosin | Titrated doses (once daily) | Standing: 14/11 mmHg (vs. 0.5/0.9 mmHg for placebo) | 1-6 hours | 63 hypertensive patients |
Experimental Protocols
To facilitate the replication of these key findings, this section outlines the methodologies employed in the early this compound studies and related experimental procedures.
Phenylephrine Pressor Response Assay
This in vivo assay is crucial for quantifying the degree of α1-adrenoceptor antagonism.
Objective: To assess the antagonist's ability to inhibit the pressor (blood pressure raising) effects of the α1-adrenergic agonist, phenylephrine.
General Protocol:
-
Subject Population: Healthy, normotensive male volunteers are typically recruited.
-
Study Design: A placebo-controlled, double-blind, crossover design is often employed.
-
Baseline Measurements: Record baseline supine and erect blood pressure and heart rate.
-
Phenylephrine Infusion: Administer serially increasing intravenous infusions of phenylephrine to establish a dose-response curve for the increase in systolic blood pressure (e.g., an increase of 20 mmHg).
-
Antagonist Administration: Administer a single dose of the α1-adrenergic receptor antagonist (e.g., this compound) either intravenously or orally.
-
Post-Antagonist Phenylephrine Challenge: At specified time intervals post-antagonist administration (e.g., 2, 4, 8, 12, 24, and 48 hours), repeat the phenylephrine infusion to generate new dose-response curves.
-
Data Analysis: The degree of antagonism is quantified by the rightward shift in the phenylephrine dose-response curve, often expressed as a dose ratio (the ratio of the phenylephrine dose required to produce the target blood pressure increase with and without the antagonist).
Experimental Workflow for Phenylephrine Pressor Response
In Vitro Organ Bath Studies for Erectile Tissue
These experiments assess the direct effect of α1-adrenergic receptor antagonists on smooth muscle relaxation in erectile tissue.
Objective: To measure the relaxant effect of the antagonist on pre-contracted corpus cavernosum tissue strips.
General Protocol:
-
Tissue Preparation: Obtain corpus cavernosum tissue strips from an appropriate animal model (e.g., porcine or rabbit).
-
Mounting: Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension.
-
Contraction: Induce a sustained contraction of the tissue strips using an α1-adrenergic agonist such as norepinephrine or phenylephrine.
-
Antagonist Application: Add increasing concentrations of the α1-adrenergic receptor antagonist (e.g., this compound) to the organ bath in a cumulative manner.
-
Measurement of Relaxation: Record the changes in isometric tension to quantify the degree of relaxation induced by the antagonist.
-
Data Analysis: Express the relaxation as a percentage of the pre-induced contraction.
Experimental Workflow for Organ Bath Study
Signaling Pathway
This compound exerts its effects by blocking the α1-adrenergic receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway initiated by the activation of this receptor is depicted below.
α1-Adrenergic Receptor Signaling Pathway
Upon binding of an agonist like norepinephrine, the α1-adrenergic receptor activates a heterotrimeric G protein, specifically Gq. This activation leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to various downstream cellular responses, including smooth muscle contraction. This compound, as an antagonist, prevents this cascade by blocking the initial binding of agonists to the receptor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. embopress.org [embopress.org]
- 3. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: I. Effects on blood pressure, heart rate and pressor responsiveness in normotensive subjects. | Semantic Scholar [semanticscholar.org]
Cross-Validation of Abanoquil's Efficacy in Different Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Abanoquil's performance in various preclinical animal models, with a focus on its efficacy in erectile dysfunction and cardiac arrhythmia. The information is compiled from published experimental data to assist researchers in evaluating its potential therapeutic applications.
Mechanism of Action: α1-Adrenergic Receptor Antagonism
This compound is a selective α1-adrenergic receptor antagonist.[1] Its therapeutic effects stem from its ability to block the action of norepinephrine on α1-adrenergic receptors in smooth muscle cells. In the context of erectile dysfunction, this leads to the relaxation of the corpus cavernosum smooth muscle, allowing for increased blood flow and facilitating penile erection. In cardiac tissue, its antiarrhythmic properties are attributed to the modulation of electrophysiological parameters through the blockade of α1-adrenoceptors, particularly in the context of ischemia and reperfusion.
Signaling Pathway of this compound in Smooth Muscle Relaxation
References
Evaluating the Specificity of Abanoquil for α1-Adrenoceptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Abanoquil's specificity for the α1-adrenoceptor subtypes (α1A, α1B, and α1D). While this compound is established as an α1-adrenoceptor antagonist, publicly available quantitative data on its binding affinity (Ki) for the individual subtypes is limited. However, research indicates that this compound exhibits no significant selectivity among the human α1-adrenoceptor subtypes.[1] This guide will present this qualitative assessment alongside quantitative data for other well-characterized α1-adrenoceptor antagonists to offer a comprehensive comparative landscape.
Comparative Analysis of α1-Adrenoceptor Antagonist Specificity
| Compound | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | Selectivity Profile |
| This compound | Not Reported | Not Reported | Not Reported | Non-selective |
| Prazosin | 0.20 | 0.17 | 0.50 | Non-selective |
| Doxazosin | 1.10 | 0.78 | 2.00 | Non-selective |
| Tamsulosin | 0.29 | 3.30 | 1.50 | α1A/α1D > α1B |
| Alfuzosin | 1.30 | 2.00 | 2.20 | Non-selective |
| Terazosin | 1.20 | 1.10 | 1.80 | Non-selective |
Experimental Protocols
The binding affinity data presented in this guide are typically determined using radioligand binding assays. Below is a detailed methodology for a standard [3H]prazosin binding assay.
Radioligand Binding Assay for α1-Adrenoceptor Subtypes
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for human α1A, α1B, and α1D adrenoceptor subtypes.
Materials:
-
Cell Lines: Stably transfected cell lines expressing a single human α1-adrenoceptor subtype (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]prazosin, a non-selective α1-adrenoceptor antagonist.
-
Test Compounds: this compound and other competing ligands.
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Instrumentation: Scintillation counter, cell harvester.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture the transfected cells to an appropriate density.
-
Harvest the cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of [3H]prazosin to each well.
-
Add increasing concentrations of the unlabeled test compound (competitor).
-
For determining non-specific binding, add a high concentration of a non-labeled antagonist (e.g., phentolamine).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
-
Visualizing Key Pathways and Workflows
To further aid in understanding the experimental context and biological significance of α1-adrenoceptor antagonism, the following diagrams illustrate the canonical signaling pathway and a typical experimental workflow.
Workflow for determining antagonist binding affinity.
Canonical Gq-coupled signaling cascade of α1-adrenoceptors.
References
A Comparative Study of Abanoquil and Tamsulosin in the Context of Alpha-1 Adrenergic Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Abanoquil and tamsulosin, two alpha-1 adrenergic receptor antagonists. While tamsulosin is a well-established therapeutic for benign prostatic hyperplasia (BPH), information regarding this compound is less comprehensive, with existing research primarily focused on its anti-arrhythmic and cardiovascular properties. This document aims to synthesize the available data to facilitate a comparative understanding and identify knowledge gaps.
Mechanism of Action and Signaling Pathways
Both this compound and tamsulosin function by blocking alpha-1 adrenergic receptors.[1] These receptors are G protein-coupled receptors that, upon activation by endogenous catecholamines like norepinephrine, initiate a signaling cascade leading to smooth muscle contraction.
Tamsulosin is a selective antagonist with a higher affinity for the α1A and α1D adrenergic receptor subtypes compared to the α1B subtype.[2] The α1A subtype is predominantly found in the smooth muscle of the prostate and bladder neck. By blocking these receptors, tamsulosin leads to muscle relaxation, improving urinary flow in patients with BPH.[2]
The signaling pathway for α1A-adrenergic receptors, which tamsulosin inhibits, involves the Gq protein. Activation of the receptor leads to the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of calcium ions into the cytoplasm. The increased intracellular calcium, along with DAG, activates protein kinase C (PKC), ultimately leading to smooth muscle contraction. Tamsulosin's antagonism of this pathway promotes smooth muscle relaxation.
This compound is also identified as an alpha-1 adrenergic receptor antagonist.[3][4] However, its selectivity for the different α1-receptor subtypes (α1A, α1B, and α1D) is not well-documented in the available literature. Most studies on this compound have investigated its effects on the cardiovascular system, where it has shown to possess anti-arrhythmic properties at doses that do not significantly affect blood pressure. One study has also explored its potential in treating erectile dysfunction by inducing smooth muscle relaxation in erectile tissue. Without specific data on its interaction with α1A receptors in the prostate, its potential utility in BPH remains speculative.
Signaling Pathway for Alpha-1 Adrenergic Receptor Antagonism
Comparative Data
A direct quantitative comparison between this compound and tamsulosin for the treatment of BPH is not feasible due to the lack of published data for this compound in this indication. The following tables summarize the available information for each drug.
Table 1: General Characteristics
| Feature | This compound | Tamsulosin |
| Drug Class | Alpha-1 Adrenergic Receptor Antagonist | Alpha-1 Adrenergic Receptor Antagonist |
| Primary Indications Studied | Anti-arrhythmia, Erectile Dysfunction | Benign Prostatic Hyperplasia (BPH) |
| Known Receptor Selectivity | Not specified in available literature | Selective for α1A and α1D subtypes |
Table 2: Pharmacological Effects
| Effect | This compound | Tamsulosin |
| Prostate Smooth Muscle Relaxation | Data not available | Induces relaxation, improving urinary flow |
| Cardiovascular Effects | Studied for anti-arrhythmic effects; minimal impact on blood pressure at therapeutic doses for arrhythmia. | Can cause orthostatic hypotension, though less pronounced than non-selective alpha-blockers. |
| Uroselectivity | Not determined | Considered uroselective due to its higher affinity for α1A receptors in the prostate. |
Experimental Protocols
To facilitate further research and a more direct comparison, the following are detailed methodologies for key experiments relevant to the evaluation of alpha-1 adrenergic receptor antagonists for BPH.
Radioligand Binding Assay for Alpha-1 Adrenergic Receptor Subtype Selectivity
Objective: To determine the binding affinity (Ki) of a compound for the human α1A, α1B, and α1D adrenergic receptor subtypes.
Methodology:
-
Cell Culture: Use cell lines stably expressing a single subtype of the human alpha-1 adrenergic receptor (e.g., HEK293 cells).
-
Membrane Preparation: Homogenize the cells and centrifuge to isolate the cell membranes containing the receptors.
-
Binding Assay:
-
Incubate the cell membranes with a specific radioligand (e.g., [3H]-prazosin) and varying concentrations of the test compound (this compound or tamsulosin).
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled antagonist) from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Prostate Smooth Muscle Contraction Assay
Objective: To evaluate the effect of a compound on the contraction of isolated prostate tissue.
Methodology:
-
Tissue Preparation: Obtain fresh human prostate tissue from surgical specimens (e.g., radical prostatectomy). Dissect the tissue into small strips.
-
Organ Bath Setup: Mount the prostate strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Contraction Induction: Induce contraction of the prostate strips using an alpha-1 adrenergic agonist (e.g., phenylephrine or norepinephrine).
-
Antagonist Application: Once a stable contraction is achieved, add increasing concentrations of the test compound (this compound or tamsulosin) to the organ bath.
-
Data Recording and Analysis:
-
Record the changes in muscle tension using an isometric force transducer.
-
Construct concentration-response curves for the antagonist's ability to relax the pre-contracted tissue.
-
Calculate the EC50 value (the concentration of the antagonist that produces 50% of the maximal relaxation).
-
Experimental Workflow for In Vitro Prostate Smooth Muscle Contraction Assay
Conclusion
Tamsulosin is a well-characterized, uroselective alpha-1 adrenergic receptor antagonist with proven efficacy in the treatment of BPH. Its mechanism of action and clinical profile are extensively documented. In contrast, this compound, while identified as an alpha-1 antagonist, has been primarily investigated for its cardiovascular effects. There is a significant lack of data regarding its alpha-1 receptor subtype selectivity and its effects on prostate smooth muscle, which are critical for assessing its potential in urological conditions like BPH.
Future research should focus on determining the alpha-1 adrenergic receptor binding profile of this compound and evaluating its functional activity in preclinical models of BPH. Such studies are essential to ascertain if this compound holds any therapeutic promise in urology and to enable a direct and meaningful comparison with established drugs like tamsulosin.
References
- 1. [Uroselectivity of alpha-1 antagonism in the treatment of benign prostatic hypertrophy: on the pharmacologic concept of the clinical approach] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dose-dependent alpha 1-adrenoceptor antagonist activity of the anti-arrhythmic drug, this compound (UK-52,046), without reduction in blood pressure in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies with this compound (UK-52,046) a novel quinoline alpha 1-adrenoceptor antagonist: II. Duration of action, pharmacokinetics and concentration-effect relationships in normotensive subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Abanoquil for Erectile Dysfunction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Abanoquil, an alpha-1 adrenoceptor antagonist, for the treatment of erectile dysfunction (ED). Its performance is evaluated against other established therapeutic alternatives, supported by available preclinical experimental data.
Executive Summary
This compound has demonstrated pro-erectile effects in in vivo primate models, inducing penile tumescence and rigidity. However, when compared to the vasodilator papaverine, the observed erectile response with this compound was of a lower level and was not dose-dependent.[1] In contrast, other drug classes, such as phosphodiesterase type 5 (PDE5) inhibitors, have shown robust and dose-dependent efficacy in various animal models, primarily through the enhancement of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway. This guide presents a compilation of available in vivo data to facilitate a comparative assessment of these different pharmacological approaches to treating erectile dysfunction.
Comparative Efficacy of Agents for Erectile Dysfunction
The following tables summarize the in vivo efficacy of this compound and its alternatives. It is important to note that a direct head-to-head comparison is challenging due to the use of different animal models and variations in experimental protocols across studies.
Table 1: In Vivo Efficacy of this compound (Alpha-1 Adrenoceptor Antagonist)
| Agent | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| This compound | Monkey (Macaca fascicularis) | 0.7, 1.8, 3.5 mg | Intracavernosal | Induced tumescence and rigidity; response was not dose-related and was of a lower level compared to papaverine. | [2] |
Table 2: In Vivo Efficacy of Alternative Intracavernosal Agents
| Agent | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| Papaverine | Dog | Not Specified | Intracavernosal | Increased arterial inflow by 300-700% and significantly increased resistance to venous outflow. | [3] |
| Papaverine | Monkey (Macaca nemestrina) | 10 mg | Intracavernosal | Initially strong erectile response, but efficacy diminished with chronic injections. | [4][5] |
| Phentolamine | Dog | Not Specified | Intracavernosal | Increased arterial inflow by 50-100% with little effect on venous outflow resistance. | |
| Alprostadil (PGE1) | Monkey (Macaca nemestrina) | 20 µg | Intracavernosal | Maintained tumescence with chronic injections. |
Table 3: In Vivo Efficacy of Phosphodiesterase Type 5 (PDE5) Inhibitors
| Agent | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| Sildenafil | Rat | 100 or 200 µg/kg | Intravenous | Significantly prolonged the decay time of the intracavernosal pressure (ICP) response to cavernous nerve stimulation. | |
| Sildenafil | Rat | Not Specified | Not Specified | Daily treatment improved erectile function in castrated rats, with ICP/MAP ratios increasing significantly. | |
| Vardenafil | Rabbit | 1-30 µg/kg | Intravenous | Facilitated pelvic nerve stimulation-induced erection in a dose-dependent manner; more efficacious than sildenafil at equivalent doses. | |
| Vardenafil | Rat | 0.1 and 1 mg/kg | Intravenous | Significantly facilitated erectile responses to cavernous nerve stimulation. | |
| Tadalafil | Rat | 2 mg/kg daily | Oral | Contributed to the restoration of erectile function after cavernous nerve injury. | |
| Avanafil | Rat | 20 mg/day | Oral (in drinking water) | Resulted in significant improvements in ICP/MAP ratios following bilateral cavernosal nerve crush injury. |
Experimental Protocols
In Vivo Assessment of Erectile Function in a Monkey Model (this compound Study)
-
Animal Model: Male monkeys (Macaca fascicularis) weighing 4-6 kg were used.
-
Anesthesia: The monkeys were anesthetized with an intramuscular injection of apozepam (0.1 mg/kg).
-
Procedure: this compound was administered via intracavernosal injection at doses of 0.7, 1.8, and 3.5 mg. The erectile response, specifically tumescence and rigidity of the penis, was observed and recorded. For comparison, the effects were noted against the response to intracavernosal papaverine injections from previous experiments in the same animals.
-
Ethical Considerations: Each monkey participated in only one experiment per day, with at least a two-week interval between experiments, in accordance with local ethical guidelines.
In Vivo Assessment of Erectile Function in a Rat Model (General Protocol)
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Anesthesia: Anesthesia is typically induced and maintained using agents such as pentobarbital or a combination of ketamine and xylazine.
-
Surgical Preparation:
-
A 25-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).
-
The carotid artery is cannulated to monitor mean arterial pressure (MAP).
-
The cavernous nerve is identified and isolated for electrical stimulation.
-
-
Procedure:
-
The cavernous nerve is stimulated with a bipolar electrode using specific parameters (e.g., 5 volts, 20 Hz frequency, 5 milliseconds duration).
-
The test compound (e.g., PDE5 inhibitor) is administered intravenously or orally.
-
Changes in ICP and the ICP/MAP ratio are recorded before and after drug administration in response to cavernous nerve stimulation. The duration of the erectile response is also measured.
-
Signaling Pathways and Mechanisms of Action
This compound: Alpha-1 Adrenergic Receptor Antagonism
This compound functions by blocking alpha-1 adrenergic receptors in the smooth muscle of the corpus cavernosum. Under normal physiological conditions, norepinephrine released from sympathetic nerves binds to these receptors, leading to smooth muscle contraction and a flaccid penile state. By antagonizing these receptors, this compound inhibits this contractile signal, promoting smooth muscle relaxation, vasodilation, and subsequent penile erection.
PDE5 Inhibitors: Enhancement of the NO/cGMP Pathway
PDE5 inhibitors, such as sildenafil, vardenafil, tadalafil, and avanafil, work by augmenting the natural erectile signaling pathway. During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the penis. NO activates the enzyme soluble guanylate cyclase (sGC), which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels and causing the relaxation of smooth muscle in the corpus cavernosum. This relaxation allows for increased blood flow and penile erection. PDE5 is an enzyme that breaks down cGMP, thus terminating the erection. By inhibiting PDE5, these drugs prevent the degradation of cGMP, prolonging its action and enhancing the erectile response.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of an erectile dysfunction drug in an animal model.
References
- 1. Cyclic nucleotide signaling in cavernous smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cavernous Nerve Injury Rat Model: A Pictorial Essay on Post-Radical Prostatectomy Erectile Dysfunction Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rat model of erectile dysfunction caused by cavernous nerve ablation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic papaverine treatment: the effect of repeated injections on the simian erectile response and penile tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Verification of Abanoquil's Mechanism of Action: A Comparative Guide for Researchers
An Objective Comparison of Abanoquil and Other α1-Adrenergic Receptor Antagonists Supported by Experimental Data
This guide provides a comprehensive comparison of this compound's performance with other α1-adrenergic receptor antagonists, offering researchers, scientists, and drug development professionals a data-driven overview of its mechanism of action. This compound is an α1-adrenergic receptor antagonist, a class of drugs that inhibit the action of norepinephrine and epinephrine at α1-adrenergic receptors.[1][2][3][4] This guide delves into the specifics of its receptor subtype selectivity and functional effects, benchmarked against other well-characterized antagonists.
Comparative Analysis of Receptor Binding Affinity
The primary mechanism of action for this compound is the blockade of α1-adrenergic receptors. However, the therapeutic and side-effect profiles of α1-antagonists are significantly influenced by their relative affinities for the different receptor subtypes: α1A, α1B, and α1D. An early study from 1994, using the older nomenclature (α1c, α1b, and α1a/d, which correspond to the modern α1A, α1B, and α1D, respectively), reported that this compound, along with prazosin, terazosin, doxazosin, and alfuzosin, demonstrated no significant selectivity among these subtypes.[1] This lack of selectivity contrasts with more recently developed agents like tamsulosin, which shows a preference for the α1A and α1D subtypes.
Below is a summary of binding affinities (pKi values) for this compound and a selection of comparator α1-adrenergic receptor antagonists. Higher pKi values indicate a stronger binding affinity.
| Compound | α1A-Adrenoceptor (pKi) | α1B-Adrenoceptor (pKi) | α1D-Adrenoceptor (pKi) | Subtype Selectivity |
| This compound | Data Not Available | Data Not Available | Data Not Available | Reported as non-selective |
| Prazosin | 9.1 | 9.8 | 9.4 | Non-selective |
| Tamsulosin | 10.38 | 9.33 | 9.85 | α1A/α1D > α1B |
| Doxazosin | 9.3 | 9.8 | 9.4 | Non-selective |
| Alfuzosin | 8.8 | 8.9 | 8.9 | Non-selective |
| Silodosin | 10.4 | 8.1 | 9.3 | α1A > α1D > α1B |
Note: Data for comparator agents is compiled from various sources and may not be from direct head-to-head studies. The lack of recent, direct comparative binding studies involving this compound is a notable gap in the literature.
Functional Antagonism and Physiological Effects
Functional assays provide insight into how receptor binding translates into a physiological response. For α1-adrenergic receptor antagonists, this is often measured by their ability to inhibit agonist-induced smooth muscle contraction.
Clinical studies have independently verified this compound's α1-adrenergic antagonist activity. In healthy male subjects, orally administered this compound demonstrated a dose-dependent antagonism of the pressor effects of the α1-agonist phenylephrine. Doses of 0.25 mg, 0.5 mg, and 1 mg of this compound resulted in a dose-dependent increase in the amount of phenylephrine required to raise systolic blood pressure by 20 mm Hg. Notably, this α1-antagonism was achieved without a significant reduction in supine blood pressure, a common side effect of other non-selective α1-blockers.
The following table summarizes the functional potencies (pA2 or IC50 values) of this compound and comparator drugs in various functional assays. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
| Compound | Assay System | Functional Potency (pA2/IC50) |
| This compound | Phenylephrine-induced pressor response in humans | Dose-dependent antagonism observed |
| Prazosin | Inhibition of phenylephrine-induced contraction in rat aorta | ~9.5 (pA2) |
| Tamsulosin | Inhibition of phenylephrine-induced contraction in human prostate | ~9.9 (pA2) |
Signaling Pathways and Experimental Workflows
The binding of an antagonist to an α1-adrenergic receptor blocks the downstream signaling cascade typically initiated by agonists like norepinephrine. This pathway is crucial for smooth muscle contraction and other physiological processes.
The following workflow illustrates a typical radioligand binding assay used to determine the binding affinity of a compound like this compound for α1-adrenergic receptors.
Detailed Experimental Protocols
Radioligand Binding Assay for α1-Adrenoceptor Subtypes
Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for human α1A, α1B, and α1D-adrenergic receptor subtypes.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing individual human α1A, α1B, or α1D-adrenergic receptor subtypes.
-
Radioligand: [3H]-Prazosin (specific activity ~80 Ci/mmol).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled antagonists: this compound, prazosin, tamsulosin, etc.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in binding buffer to a final protein concentration of 20-40 µ g/assay tube.
-
Assay Setup: In a 96-well plate or individual tubes, add the following in a final volume of 250 µL:
-
50 µL of binding buffer (for total binding) or a high concentration of a non-selective antagonist like phentolamine (10 µM, for non-specific binding).
-
50 µL of various concentrations of the competitor drug (e.g., this compound).
-
50 µL of [3H]-Prazosin (final concentration ~0.2-0.5 nM).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the mixture at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Washing: Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Inhibition of Agonist-Induced Calcium Mobilization
Objective: To determine the functional potency (IC50) of this compound and comparator compounds in blocking agonist-induced calcium influx in cells expressing α1-adrenergic receptors.
Materials:
-
HEK293 cells stably expressing a specific human α1-adrenoceptor subtype.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
α1-adrenergic agonist (e.g., phenylephrine or norepinephrine).
-
Antagonists: this compound, prazosin, tamsulosin, etc.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Culture: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.
-
Antagonist Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of the antagonist (e.g., this compound) for 20-30 minutes.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the α1-agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Record the change in fluorescence over time, which corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response in the absence of an antagonist.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
-
Conclusion
Independent verification confirms that this compound is a potent α1-adrenergic receptor antagonist. Early evidence suggests a lack of significant selectivity across the α1A, α1B, and α1D subtypes, placing it in a similar category to older α1-blockers like prazosin and doxazosin. This contrasts with newer agents such as tamsulosin and silodosin, which exhibit a degree of selectivity for the α1A subtype. The clinical data indicating that this compound can exert its antagonist effects without causing significant hypotension is a noteworthy feature that distinguishes it from some other non-selective agents. However, a comprehensive understanding of this compound's mechanism of action would greatly benefit from modern, direct comparative studies that quantify its binding affinities and functional potencies at the currently recognized human α1-adrenoceptor subtypes alongside other commonly used antagonists. Such studies would provide a clearer picture of its potential therapeutic applications and side-effect profile for today's researchers and drug developers.
References
Safety Operating Guide
Proper Disposal of Abanoquil: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Abanoquil, a chemical compound that requires careful handling due to its potential environmental and health risks. The following procedures are designed to ensure the safe management and disposal of this compound waste in a laboratory setting, aligning with best practices for chemical safety and environmental protection.
This compound Hazard and Disposal Overview
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Therefore, it is imperative that this substance does not enter the environment. The primary disposal method for this compound is through an approved hazardous waste disposal facility.
| Parameter | Information | Citation |
| Chemical Name | This compound | |
| CAS Number | 90402-40-7 | |
| Primary Hazards | Acute oral toxicity, Acute and chronic aquatic toxicity | [1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Environmental Precautions | Avoid release to the environment. Collect spillage. | [1] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that the following personal protective equipment is worn:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of inhalation.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste. This is a general guideline and should be adapted to comply with all applicable country, federal, state, and local regulations.
Step 1: Waste Identification and Segregation
-
Clearly label all waste containers with "Hazardous Waste" and "this compound."
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.
Step 2: Container Management
-
Use a dedicated, leak-proof, and sealable container for collecting this compound waste. The container must be compatible with the chemical.
-
Keep the waste container securely closed except when adding waste.
-
Store the waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.
Step 3: Waste Collection
-
For liquid waste (e.g., solutions containing this compound), carefully pour the waste into the designated hazardous waste container.
-
For solid waste (e.g., contaminated lab supplies like gloves, wipes), double-bag the waste in clear plastic bags and then place it into the designated solid hazardous waste container.
-
For empty this compound containers, triple-rinse them with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as regular trash, though it is best to reuse the container for compatible waste if possible.
Step 4: Spillage Decontamination
-
In the event of a spill, absorb the liquid with an inert material (e.g., diatomite, universal binders).
-
Decontaminate the affected surfaces by scrubbing with alcohol.
-
Collect all contaminated materials and dispose of them as hazardous waste according to the procedures outlined above.[1]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Ensure all required documentation for the transfer of hazardous waste is completed and maintained.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting both human health and the ecosystem.
References
Essential Safety and Logistical Information for Handling Abanoquil
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Abanoquil is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C22H25N3O4[1][2] |
| Molecular Weight | 395.46 g/mol [3] |
| CAS Number | 90402-40-7[1][4] |
| Appearance | Solid (powder) |
| Solubility | Soluble in DMSO |
| Storage Conditions | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is categorized as a potent alpha-1 adrenoceptor antagonist. Due to its pharmacological activity, it should be handled with caution. The primary routes of occupational exposure are inhalation, ingestion, and dermal contact.
Occupational Exposure Limits (OELs)
There are currently no established Occupational Exposure Limits (OELs) for this compound from regulatory bodies such as OSHA, NIOSH, or ACGIH. In the absence of specific limits, a conservative approach to handling is recommended, treating it as a potent compound.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommendation | Best Practices |
| Hand Protection | Double gloving with powder-free nitrile gloves is strongly recommended. | The outer glove should be changed immediately if contaminated or every 30-60 minutes. The inner glove should be worn under the cuff of the lab coat or gown. |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Ensure a complete seal around the eyes. A face shield provides an additional layer of protection against splashes. |
| Body Protection | A disposable, low-permeability fabric gown or coverall with a solid front, long sleeves, and tight-fitting cuffs. | Gowns should close in the back and should not be worn outside of the designated handling area. |
| Respiratory Protection | For handling powders or when aerosol generation is possible, a NIOSH-certified N95 or higher respirator is recommended. For high-risk operations, a Powered Air-Purifying Respirator (PAPR) may be necessary. | A respiratory protection program, including fit-testing, should be in place. |
| Foot Protection | Disposable shoe covers should be worn in the designated handling area. | Remove shoe covers before exiting the handling area to prevent the spread of contamination. |
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of this compound. The following step-by-step plan outlines the key phases of handling in a laboratory setting.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound, especially of the solid form, must be conducted in a designated and restricted area, such as a certified chemical fume hood, a glove box, or a ventilated balance enclosure.
-
Waste Disposal Setup: Before starting any work, prepare clearly labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).
2. Donning PPE:
-
Put on all required PPE in the correct order (shoe covers, gown, inner gloves, respirator, eye protection, outer gloves) in a designated clean area before entering the handling area.
3. Handling Procedures:
-
Weighing and Aliquoting: When possible, use a closed system for weighing and transferring the compound. If handling powders, use techniques that minimize dust generation, such as gentle scooping.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container. The order for removal should be outer gloves, gown, shoe covers, eye protection, respirator, and finally inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
5. Spill Management:
-
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and exposure to personnel.
Waste Segregation and Collection:
-
Cytotoxic Waste: All waste contaminated with this compound should be treated as cytotoxic waste.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant sharps container with a cytotoxic label.
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other solid materials should be collected in a clearly labeled, leak-proof container or bag designated for cytotoxic waste. These containers are often color-coded (e.g., yellow with a purple lid or red).
-
Liquid Waste: Unused solutions of this compound should be collected in a sealed, labeled hazardous waste container. Do not pour this compound solutions down the drain.
Disposal Procedure:
-
Segregate Waste at the Point of Generation: Immediately place contaminated items into the appropriate, labeled waste container.
-
Secure Containers: Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Labeling: All waste containers must be clearly labeled as "Cytotoxic Waste" or with the appropriate biohazard symbol.
-
Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until they can be collected by a licensed hazardous waste disposal service.
-
Final Disposal: The final disposal of cytotoxic waste must be carried out by a licensed contractor, typically via high-temperature incineration.
Below is a diagram illustrating the workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
